5-Bromo-1H-benzoimidazole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-1H-benzimidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULTDLMITPWHISY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631225 | |
| Record name | 6-Bromo-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40197-20-4 | |
| Record name | 6-Bromo-1H-benzimidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30631225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-1H-benzimidazole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-1H-benzoimidazole-2-carboxylic acid CAS number
An In-depth Technical Guide to 5-Bromo-1H-benzoimidazole-2-carboxylic acid (CAS: 40197-20-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound that serves as a critical building block in the fields of medicinal chemistry, agrochemical science, and materials research. Its structure, featuring a benzimidazole core substituted with a bromine atom and a carboxylic acid group, provides two reactive sites for further chemical modification. The bromine atom at the 5-position enhances the molecule's reactivity, enabling diverse transformations crucial for drug discovery and development, while the carboxylic acid group at the 2-position offers a handle for esterification, amidation, and other coupling reactions.[1][2]
This compound is a key intermediate in the synthesis of a wide range of bioactive molecules, including potential therapeutic agents for cancer and infectious diseases.[1] Its ability to inhibit specific biological pathways also makes it a candidate for developing effective crop protection agents like fungicides and herbicides.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols for its functionalization, and its applications.
Physicochemical and Safety Data
The fundamental properties of this compound are summarized below. Data is compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 40197-20-4 | [1][3][4] |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][4] |
| Molecular Weight | 241.04 g/mol | [1][4] |
| Appearance | Yellow solid | [1] |
| Purity | ≥95% (HPLC), 97% | [1] |
| Melting Point | 206 °C | [5] |
| Boiling Point | 495 °C (Predicted) | [5] |
| Density | 1.946 g/cm³ (Predicted) | [5] |
| Storage Conditions | Store at 0-8°C or in freezer at -20°C, sealed in dry conditions. | [1][4] |
| IUPAC Name | 5-bromo-1H-benzimidazole-2-carboxylic acid | |
| InChI Key | ULTDLMITPWHISY-UHFFFAOYSA-N | [2] |
Table 2: Safety and Hazard Information
| Identifier | Information | Source(s) |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statement(s) | H302: Harmful if swallowed | |
| Precautionary Statement(s) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Reactivity
The synthesis of this compound typically involves the cyclization of a pre-functionalized o-phenylenediamine derivative. A common and effective strategy is to use 4-bromo-1,2-phenylenediamine as the starting material. This precursor-based approach avoids the regioselectivity issues that can arise from the direct bromination of the benzimidazole core.
A plausible synthesis route involves the condensation of 4-bromo-1,2-phenylenediamine with a synthon that provides the C2-carboxylic acid group, followed by oxidation or hydrolysis. The diagram below illustrates a generalized workflow for this type of synthesis.
Key Experimental Protocols: Functionalization
The utility of this compound lies in its capacity to be derivatized. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkyne, and other functionalities. The following protocols are adapted from established methods for the functionalization of similar 2-bromo-benzimidazole scaffolds and serve as a guide for researchers.[6]
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a general method for coupling an arylboronic acid at the 5-position, replacing the bromine atom.
Materials:
-
This compound (or its ester derivative) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/H₂O mixture)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-benzimidazole, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
Protocol 2: Sonogashira Coupling for C-C Alkyne Formation
This protocol allows for the introduction of a terminal alkyne at the 5-position.
Materials:
-
This compound (or its ester derivative) (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) co-catalyst (e.g., CuI, 3-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a Schlenk flask, add the bromo-benzimidazole, palladium catalyst, and copper(I) co-catalyst.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the amine base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove salts and concentrate the filtrate.
-
Perform an aqueous work-up and extract with an organic solvent.
-
Dry the organic layers, concentrate, and purify the crude product via column chromatography.[6]
Applications and Biological Significance
This compound is primarily used as a scaffold to generate libraries of more complex molecules for screening in drug discovery and agrochemical development. The benzimidazole core is a "privileged structure" found in numerous FDA-approved drugs.[6]
References
In-Depth Technical Guide: 5-Bromo-1H-benzoimidazole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides a comprehensive overview of 5-Bromo-1H-benzoimidazole-2-carboxylic acid, including its physicochemical properties, synthesis, analytical characterization, and its relevance as a scaffold in medicinal chemistry, particularly in the context of inhibiting key signaling pathways in cancer.
Physicochemical Properties and Molecular Data
This compound is a heterocyclic organic compound featuring a benzimidazole core structure. The presence of a bromine atom and a carboxylic acid group makes it a valuable intermediate for the synthesis of diverse bioactive molecules.[1][2] Its molecular weight has been calculated based on its chemical formula and the atomic weights of its constituent elements.
| Property | Data | Source |
| Molecular Formula | C₈H₅BrN₂O₂ | [1] |
| Molecular Weight | 241.04 g/mol | [1] |
| Calculated Molecular Weight | 241.044 g/mol | N/A |
| Appearance | Yellow solid | [1] |
| Purity | ≥ 95% (HPLC) | [1] |
| CAS Number | 40197-20-4 | [1] |
| Storage Conditions | Store at -20°C, sealed in a dry environment. | [3] |
Synthesis and Characterization Workflow
The synthesis and characterization of this compound and its derivatives follow a structured workflow to ensure the desired product is obtained with high purity and its structure is confirmed.
Caption: Generalized experimental workflow for the synthesis and characterization of this compound.
Experimental Protocols
Synthesis Protocol (Adapted)
Materials:
-
Ethyl 4-bromo-2-nitroaniline
-
Glyoxylic acid
-
Sodium dithionite (Na₂S₂O₄)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve ethyl 4-bromo-2-nitroaniline (1 equivalent) and glyoxylic acid (1 equivalent) in DMSO.
-
Add sodium dithionite (4 equivalents) to the mixture.
-
Heat the reaction mixture to 90°C and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the resulting solid precipitate by filtration and wash with cold deionized water. Dry the solid to obtain the intermediate ester.
-
For hydrolysis, dissolve the crude ester in ethanol and add a 33% aqueous solution of sodium hydroxide.
-
Reflux the mixture for 2-3 hours.
-
After cooling, acidify the mixture with 10% hydrochloric acid to a pH of 3-4 to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold deionized water, and dry to yield this compound.
Analytical Characterization Protocols
This protocol is adapted from a method for a similar compound, 5-bromo-1H-indole-2-carboxylic acid, and is suitable for purity and quantitative analysis.[5][6]
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in mobile phase (50:50 A:B) to a concentration of ~0.1 mg/mL. |
This generic protocol is suitable for the sensitive quantification of the target compound in complex matrices.[7][8][9]
| Parameter | Specification |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | A linear gradient tailored to the analyte's retention time. |
| Flow Rate | 0.4 mL/min |
| MS Detector | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the analyte. |
| Sample Preparation | Protein precipitation of plasma samples with acetonitrile containing an internal standard. |
NMR is crucial for the structural elucidation of the synthesized compound.
-
¹H NMR: Spectra are typically recorded on a 400 MHz or higher instrument. The sample is dissolved in a deuterated solvent such as DMSO-d₆. Expected signals would include aromatic protons on the benzimidazole ring system and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Recorded on a 100 MHz or higher instrument in DMSO-d₆. Expected signals would include carbons of the aromatic rings and a downfield signal for the carboxylic acid carbon.
FT-IR is used to identify the functional groups present in the molecule.[10][11]
-
Sample Preparation: The solid sample is typically mixed with KBr and pressed into a pellet.
-
Expected Peaks:
-
Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).
-
N-H stretch from the imidazole ring (~3100-3500 cm⁻¹).
-
C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).
-
C=N and C=C stretches from the aromatic system (~1450-1620 cm⁻¹).
-
C-Br stretch (~500-600 cm⁻¹).
-
Biological Activity and Signaling Pathways
Benzimidazole derivatives are a significant class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects.[12][13] Derivatives of this compound are of particular interest as intermediates in the synthesis of potent enzyme inhibitors.[1]
Inhibition of Receptor Tyrosine Kinases
Many benzimidazole derivatives have been developed as inhibitors of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[14][15] These receptors are crucial in signaling pathways that regulate cell proliferation, survival, and angiogenesis, which are often dysregulated in cancer.
The following table presents the half-maximal inhibitory concentrations (IC₅₀) for various benzimidazole derivatives against different cancer cell lines and kinases, illustrating the therapeutic potential of this scaffold.
| Compound Type | Target | IC₅₀ (µM) | Source |
| Benzimidazole-oxadiazole derivative | VEGFR-2 | 0.475 | [14] |
| Benzimidazole/1,2,3-triazole hybrid | EGFR | 0.057 | [12] |
| Benzimidazole derivative | HepG2 cell line | 1.98 | [16] |
| Benzimidazole derivative | MCF-7 cell line | 0.42 | [16] |
| N-substituted benzimidazole | MDA-MB-231 cell line | 16.38 | [17] |
Representative Signaling Pathway: VEGFR-2 Inhibition
The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway and how benzimidazole-based inhibitors can block its activation.
Caption: Simplified VEGFR-2 signaling pathway, illustrating inhibition by benzimidazole derivatives at the ATP-binding site.
Conclusion
This compound is a compound of significant interest to the scientific and drug development communities. Its molecular structure provides a versatile scaffold for the synthesis of novel therapeutic agents. The protocols and data presented in this guide offer a foundational resource for researchers working with this compound and its derivatives, particularly in the pursuit of new anticancer therapies targeting critical signaling pathways.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 40197-20-4 [smolecule.com]
- 3. 5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid | 40197-20-4 [sigmaaldrich.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LC–MS-Based Qualitative Analysis and Pharmacokinetic Integration Network Pharmacology Strategy Reveals the Mechanism of Phlomis brevidentata H.W.Li Treatment of Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijtsrd.com [ijtsrd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Bromo-1H-benzoimidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1H-benzoimidazole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of bioactive molecules.[1][2] Its unique structural features, including the benzimidazole core, a bromine substituent, and a carboxylic acid group, impart valuable chemical reactivity and a predisposition for biological activity.[1][3] This document provides a comprehensive overview of the chemical and physical properties of this compound, details on its synthesis, and a summary of its applications in pharmaceutical and agrochemical research.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][4][5][6] |
| Molecular Weight | 241.04 g/mol | [1][4][5][6][7] |
| CAS Number | 40197-20-4 | [1][4][5][6][8] |
| Appearance | Yellow solid | [1] |
| Melting Point | 206 °C | [7] |
| Boiling Point | 495 °C | [7] |
| Density | 1.946 g/cm³ | [7] |
| Flash Point | 253 °C | [7] |
| Purity | ≥ 95% (HPLC) to 97% | [1][8][9] |
| Storage Conditions | Sealed in dry, store in freezer, under -20°C or at 0-8°C | [1][4][8][9][10] |
Spectroscopic and Analytical Data
Detailed spectroscopic data such as NMR, HPLC, and LC-MS are available from various commercial suppliers.[10] The predicted collision cross-section (CCS) values, which are important for ion mobility-mass spectrometry, have been calculated for different adducts.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 240.96073 | 140.5 |
| [M+Na]⁺ | 262.94267 | 154.3 |
| [M-H]⁻ | 238.94617 | 143.7 |
| [M+NH₄]⁺ | 257.98727 | 160.9 |
| [M+K]⁺ | 278.91661 | 142.4 |
| [M+H-H₂O]⁺ | 222.95071 | 140.6 |
| [M+HCOO]⁻ | 284.95165 | 159.2 |
| [M+CH₃COO]⁻ | 298.96730 | 182.6 |
| [M+Na-2H]⁻ | 260.92812 | 148.2 |
| [M]⁺ | 239.95290 | 159.3 |
| [M]⁻ | 239.95400 | 159.3 |
| (Data from PubChemLite)[11] |
Reactivity and Key Chemical Reactions
The chemical reactivity of this compound is primarily dictated by its three functional components: the benzimidazole ring, the carboxylic acid group, and the bromine atom.[3]
-
Esterification: The carboxylic acid moiety can readily react with alcohols in the presence of an acid catalyst to form the corresponding esters.[3]
-
Amidation: Reaction with amines leads to the formation of amides, a common linkage in many pharmaceutical compounds.[3]
-
Nucleophilic Aromatic Substitution: The bromine atom on the benzene ring can be displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives.[3]
The interplay of these reactive sites makes it a valuable intermediate for constructing more complex molecules.[3]
Caption: Reactivity of this compound.
Experimental Protocols: Synthesis
The synthesis of benzimidazole carboxylic acids typically involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under dehydrating conditions.[12] A general, plausible method for the synthesis of this compound is outlined below.
Reaction: Condensation of 4-bromo-1,2-phenylenediamine with oxalic acid.
Reagents and Solvents:
-
4-bromo-1,2-phenylenediamine
-
Oxalic acid
-
Hydrochloric acid (or another acidic catalyst like p-toluenesulfonic acid)[12]
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 4-bromo-1,2-phenylenediamine and oxalic acid is prepared in an aqueous solution of hydrochloric acid.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, which may induce precipitation of the product.
-
The crude product is collected by filtration and washed with cold water to remove any remaining acid and unreacted starting materials.
-
Further purification is achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the purified this compound.
Caption: General workflow for the synthesis of the title compound.
Biological Activity and Applications
Benzimidazole derivatives are a well-established class of pharmacophores known for a wide range of therapeutic properties, including use in anticancer, antimicrobial, and anthelmintic drugs.[13][14] this compound serves as a key intermediate in the development of new therapeutic and agrochemical agents.[1]
-
Pharmaceutical Development: It is a precursor for synthesizing potential therapeutic agents for treating cancer and infectious diseases.[1] The bromine substitution enhances reactivity, facilitating the creation of diverse molecular libraries for drug discovery.[1][2]
-
Biochemical Research: This compound is utilized in studies of enzyme inhibition, which helps in understanding the mechanisms of action within specific biological pathways.[1] Benzimidazole-containing compounds have been identified as inhibitors of crucial bacterial enzymes, highlighting their potential as antibacterial agents.[13]
-
Agrochemicals: It is used as an intermediate in the production of fungicides and herbicides.[1] Its ability to inhibit biological pathways is being explored for the development of effective crop protection agents.[1]
Caption: Applications of this compound.
Safety Information
It is essential to handle this compound with appropriate safety precautions in a laboratory setting.
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[8][10]
Always consult the material safety data sheet (MSDS) before use.
Conclusion
This compound is a compound of significant interest in medicinal and materials chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable starting material for the synthesis of novel compounds with potential therapeutic and industrial applications. Further research into its derivatives will likely continue to yield molecules with potent biological activities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound | 40197-20-4 [smolecule.com]
- 4. usbio.net [usbio.net]
- 5. scbt.com [scbt.com]
- 6. usbio.net [usbio.net]
- 7. chemwhat.com [chemwhat.com]
- 8. 5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid | 40197-20-4 [sigmaaldrich.com]
- 9. 5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid | 40197-20-4 [sigmaaldrich.com]
- 10. 40197-20-4|5-Bromo-1H-benzo[d]imidazole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 11. PubChemLite - 5-bromo-1h-benzimidazole-2-carboxylic acid (C8H5BrN2O2) [pubchemlite.lcsb.uni.lu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for 5-Bromo-1H-benzoimidazole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development.[1] This document details two primary synthesis routes, including step-by-step experimental protocols, quantitative data, and workflow visualizations to facilitate reproducible and efficient synthesis.
Introduction
This compound is a heterocyclic compound incorporating a benzimidazole scaffold, which is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds. The bromine substituent offers a versatile handle for further chemical modifications through various cross-coupling reactions, while the carboxylic acid group provides a site for amide bond formation and other derivatizations. This combination of functionalities makes it a key intermediate in the synthesis of potential therapeutic agents.
Synthesis Pathways
Two principal synthetic routes for this compound are presented below. Both pathways commence with the synthesis of the key intermediate, 4-bromo-1,2-diaminobenzene.
Diagram of Overall Synthesis Pathways
Caption: Overall synthetic pathways to this compound.
Part 1: Synthesis of 4-Bromo-1,2-diaminobenzene (Precursor)
The synthesis of the key precursor, 4-bromo-1,2-diaminobenzene, is a three-step process starting from o-phenylenediamine. This method involves the protection of the amino groups by acetylation, followed by regioselective bromination and subsequent deprotection.[2][3]
Experimental Protocol:
Step 1: Acetylation of o-Phenylenediamine
-
In a 1 L round-bottom flask, dissolve 80 g of o-phenylenediamine in 640 mL of glacial acetic acid with vigorous stirring until the solution is clear.
-
Cool the flask in an ice bath and add 158 g of acetic anhydride dropwise.
-
After the addition is complete, warm the reaction mixture to 50°C and stir for 1 hour. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
Step 2: Bromination of N,N'-(1,2-Phenylene)diacetamide
-
To the solution from Step 1, add 80 g of sodium bromide and stir until dissolved.
-
Slowly add 92 g of 30% hydrogen peroxide dropwise over 2 hours.
-
After the addition, continue stirring at room temperature for 1 hour, then heat the mixture to 50°C for 2 hours. Monitor the reaction by TLC.
-
Pour the reaction mixture into 2000 g of ice water containing 9 g of sodium sulfite and stir until the red color disappears.
-
Filter the white precipitate, wash with cold water, and dry to obtain N,N'-(4-bromo-1,2-phenylene)diacetamide.
Step 3: Hydrolysis of N,N'-(4-Bromo-1,2-phenylene)diacetamide
-
In a 3 L four-necked flask under a nitrogen atmosphere, dissolve 122 g of sodium hydroxide in a mixture of 1.2 L of methanol and 0.4 L of water.
-
Add the 165 g of N,N'-(4-bromo-1,2-phenylene)diacetamide obtained in the previous step.
-
Heat the mixture to 80°C and reflux for 2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into 2 L of ice water and extract with dichloromethane (3 x 1 L).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (1 L) and then with saturated brine (1 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a red-brown solid.
-
Recrystallize the crude product from tert-butyl methyl ether to obtain pure 4-bromo-1,2-diaminobenzene.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| 4-Bromo-1,2-diaminobenzene | C₆H₇BrN₂ | 187.04 | ~85-90 | >98 (HPLC) |
Part 2: Synthesis of this compound
Two effective routes for the cyclization of 4-bromo-1,2-diaminobenzene to the target molecule are presented.
Route 1: Direct Cyclization with Oxalic Acid
This method involves the direct condensation of 4-bromo-1,2-diaminobenzene with oxalic acid.
Diagram of Route 1 Workflow
Caption: Workflow for the direct cyclization of 4-bromo-1,2-diaminobenzene.
Experimental Protocol:
-
In a round-bottom flask, suspend 1 equivalent of 4-bromo-1,2-diaminobenzene in a mixture of concentrated hydrochloric acid and water.
-
Add 1.1 equivalents of oxalic acid dihydrate to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold water, followed by a wash with ethanol.
-
Dry the product under vacuum to obtain this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) |
| This compound | C₈H₅BrN₂O₂ | 241.04 | >95 (HPLC) |
Route 2: Cyclization via Ethyl Ester Intermediate
This alternative route involves the formation of an ethyl ester intermediate by reacting 4-bromo-1,2-diaminobenzene with diethyl oxalate, followed by hydrolysis to the carboxylic acid.
Diagram of Route 2 Workflow
Caption: Workflow for the synthesis via an ethyl ester intermediate.
Experimental Protocol:
Step 2a: Synthesis of Ethyl 5-bromo-1H-benzoimidazole-2-carboxylate
-
In a round-bottom flask, combine 1 equivalent of 4-bromo-1,2-diaminobenzene and 1.2 equivalents of diethyl oxalate.
-
Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and isolate the crude product. Purify by recrystallization from ethanol.
Step 2b: Hydrolysis of Ethyl 5-bromo-1H-benzoimidazole-2-carboxylate
-
Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide and heat the mixture to reflux until the ester is completely consumed (monitor by TLC).
-
Cool the reaction mixture and carefully acidify with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity (%) |
| Ethyl 5-bromo-1H-benzoimidazole-2-carboxylate | C₁₀H₉BrN₂O₂ | 269.10 | >97 |
| This compound | C₈H₅BrN₂O₂ | 241.04 | >98 |
Characterization Data
This compound
Note: For detailed spectroscopic data (¹H NMR, ¹³C NMR), it is recommended to acquire spectra on the synthesized material and compare with literature values for analogous compounds or commercially available standards.
Conclusion
This guide provides two robust and reproducible pathways for the synthesis of this compound. The choice between the direct cyclization with oxalic acid and the two-step procedure via the ethyl ester will depend on the desired scale, purity requirements, and available resources. Both methods utilize the common and accessible precursor, 4-bromo-1,2-diaminobenzene, for which a detailed synthetic protocol is also provided. The structured presentation of experimental procedures and quantitative data aims to support researchers in the successful synthesis of this important chemical intermediate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 5-Bromo-1H-benzimidazole-4-carboxylicacid | Benchchem [benchchem.com]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Solubility of 5-Bromo-1H-benzoimidazole-2-carboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-1H-benzoimidazole-2-carboxylic acid is a versatile compound utilized in pharmaceutical development as a key intermediate for therapies targeting bacterial infections and cancer.[1] Its bromine substitution enhances its reactivity, making it a valuable building block for diverse chemical transformations crucial in drug discovery.[1] Understanding its solubility is paramount for its application in medicinal chemistry, process development, and formulation.
Quantitative Solubility Data
As of the latest literature review, specific quantitative experimental data for the solubility of this compound across a wide array of organic solvents has not been published. Researchers are encouraged to determine this data experimentally. The following table provides a template for recording such data in a structured and comparable manner.
Table 1: Experimental Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method | Notes |
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | Literature suggests moderate solubility | ||
| e.g., Dimethylformamide (DMF) | 25 | Shake-Flask | |||
| e.g., Methanol | 25 | Shake-Flask | |||
| e.g., Ethanol | 25 | Shake-Flask | |||
| e.g., Acetone | 25 | Shake-Flask | |||
| e.g., Acetonitrile | 25 | Shake-Flask | |||
| e.g., Ethyl Acetate | 25 | Shake-Flask | |||
| e.g., Dichloromethane (DCM) | 25 | Shake-Flask | |||
| e.g., Toluene | 25 | Shake-Flask | |||
| e.g., Hexane | 25 | Shake-Flask |
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure. The shake-flask method is a classical and reliable technique for determining equilibrium solubility and is highly recommended.[2]
This method measures the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or rotator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Protocol:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial. The excess solid is crucial to ensure equilibrium is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature orbital shaker. The temperature should be controlled and recorded (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.[3] The agitation ensures thorough mixing.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.
-
Generate a calibration curve from the standard solutions to accurately quantify the concentration in the saturated sample.
-
-
Calculation:
-
Calculate the solubility in units such as g/L or mol/L based on the determined concentration from the analysis.
-
Visualizations
The following diagram illustrates the workflow for determining the solubility of this compound using the shake-flask method.
References
An In-Depth Technical Guide on the Spectral Data of 5-Bromo-1H-benzoimidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 5-Bromo-1H-benzoimidazole-2-carboxylic acid (CAS No: 40197-20-4), a key building block in pharmaceutical and medicinal chemistry. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for these characterization techniques.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₅BrN₂O₂
-
Molecular Weight: 241.04 g/mol
-
Appearance: Typically a yellow solid.
-
Purity: ≥ 95% (HPLC)
Spectral Data Summary
The following tables summarize the key quantitative spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 13.0 - 13.5 | br s | Imidazole N-H |
| 12.7 - 13.2 | br s | Carboxylic Acid O-H |
| 8.0 - 8.2 | s | Aromatic H-4 |
| 7.6 - 7.8 | d (J=8-9 Hz) | Aromatic H-7 |
| 7.5 - 7.7 | d | Aromatic H-6 |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ ppm) | Assignment |
| 168 - 172 | C=O (Carboxyl) |
| 154 - 158 | C-2 (Imidazole) |
| 115 - 120 | C-5 (C-Br) |
| Aromatic/Imidazole carbons typically appear in the 110-155 ppm range. |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3100 | Medium | N-H stretch (Imidazole) |
| 1725 - 1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1620 | Medium | C=N stretch (Imidazole) |
| ~1590, ~1450 | Medium | C=C stretch (Aromatic) |
| ~1300 | Medium | C-O stretch |
| Below 850 | Strong | C-H out-of-plane bend |
| Below 700 | Medium | C-Br stretch |
Mass Spectrometry (MS)
Experimentally determined mass spectra are not widely published. The following table presents predicted m/z values for various adducts.
Table 4: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 240.96073 |
| [M+Na]⁺ | 262.94267 |
| [M-H]⁻ | 238.94617 |
| [M+NH₄]⁺ | 257.98727 |
| [M+K]⁺ | 278.91661 |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented above.
Synthesis of this compound
A common synthetic route to 2-carboxybenzimidazoles involves the condensation of an o-phenylenediamine with a dicarbonyl compound or its equivalent. For the title compound, this would typically involve the reaction of 4-bromo-1,2-phenylenediamine with a glyoxylic acid derivative, followed by oxidation.
Caption: Synthetic pathway for this compound.
NMR Spectroscopy
Caption: Experimental workflow for NMR spectroscopy.
-
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance).
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The residual solvent peak of DMSO-d₆ at δ 2.50 ppm is often used for calibration.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The solvent signal at δ 39.52 ppm is used for referencing.
FT-IR Spectroscopy
Caption: Experimental workflow for FT-IR spectroscopy.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. Subsequently, the sample spectrum is collected, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical spectral range is 4000-400 cm⁻¹.
Mass Spectrometry
Caption: Experimental workflow for Mass Spectrometry.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.
-
Sample Preparation: The sample is dissolved in a suitable solvent mixture, such as methanol/water, often with a small amount of formic acid to promote protonation for positive ion mode, or a base for negative ion mode.
-
Data Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump. The mass spectrum is acquired over a relevant m/z range (e.g., 100-500 Da) in both positive and negative ion modes to observe different adducts.
Disclaimer: The spectral data presented in the tables are compiled from available commercial and predictive sources and should be used as a reference. Experimental conditions can influence the exact values. It is recommended to acquire data on your specific sample for confirmation.
The Biological Landscape of 5-Bromo-1H-benzoimidazole-2-carboxylic Acid: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-1H-benzoimidazole-2-carboxylic acid is a versatile heterocyclic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1][2] While direct quantitative data on the intrinsic biological activity of the core molecule is limited in publicly accessible literature, its strategic importance is underscored by the potent antimicrobial, anticancer, and enzyme-inhibitory properties exhibited by its derivatives. This technical guide provides a comprehensive overview of the known biological activities stemming from this scaffold, detailed experimental protocols for relevant assays, and a summary of the synthetic approaches, offering a valuable resource for researchers in the fields of medicinal chemistry and drug development.
Introduction: The Benzimidazole Scaffold
The benzimidazole nucleus, an isostere of naturally occurring purines, is a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets.[3] The introduction of a bromine atom at the 5-position and a carboxylic acid at the 2-position of the benzimidazole ring, as in this compound, provides key chemical handles for further functionalization, enhancing its reactivity and potential for creating diverse chemical libraries.[1] This compound is a crucial building block for developing novel therapeutic agents, particularly in the realms of oncology and infectious diseases.[1]
Synthesis
The synthesis of this compound and its derivatives typically involves the condensation of a substituted o-phenylenediamine with a carboxylic acid or its derivative. A common route to the core molecule involves the reaction of 4-bromo-1,2-phenylenediamine with an appropriate one-carbon synthon to form the imidazole ring, followed by the introduction of the carboxylic acid group.
General Synthesis Protocol for Benzimidazole Derivatives
A widely employed method for the synthesis of 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with an aldehyde, often facilitated by a catalyst.
Experimental Protocol: Synthesis of 2-Substituted Benzimidazoles
-
Reaction Setup: In a round-bottom flask, dissolve 4-bromo-o-phenylenediamine (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Reagent Addition: Add the desired aldehyde (1 equivalent) to the solution.
-
Catalysis: Introduce a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or an oxidizing agent (e.g., sodium metabisulfite), depending on the specific reaction conditions being employed.
-
Reaction: Reflux the mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.
A generalized workflow for the synthesis is depicted below.
Biological Activities of Derivatives
The true potential of this compound is realized in its derivatives. The following sections summarize the key biological activities reported for compounds synthesized using this core structure.
Antimicrobial and Antifungal Activity
Derivatives of 5-Bromo-1H-benzoimidazole have shown significant promise as antimicrobial and antifungal agents. Notably, indolylbenzo[d]imidazoles have demonstrated high activity against staphylococci, with some derivatives exhibiting Minimum Inhibitory Concentrations (MIC) below 1 µg/mL.[3]
Table 1: Antimicrobial Activity of Selected Benzimidazole Derivatives
| Derivative Class | Organism | MIC (µg/mL) | Reference |
| Indolylbenzo[d]imidazoles (3ao, 3aq) | Staphylococcus aureus | < 1 | [3] |
| Indolylbenzo[d]imidazoles (3aa, 3ad) | Staphylococcus aureus | 3.9 - 7.8 | [3] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | [3] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 | [3] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | [3] |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Inoculum: Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compounds. Include positive (microbes only) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity
Numerous derivatives of this compound have been investigated for their anticancer properties. These compounds often exert their effects through the inhibition of key enzymes involved in cancer progression or by inducing apoptosis.
Table 2: Cytotoxic Activity of Selected Benzimidazole Derivatives
| Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Benzimidazole-based Apoptotic Agent (4c) | Leukemia (various) | Exhibits significant cell death | [4] |
| Benzimidazole-based Apoptotic Agent (4g) | Non-small cell lung cancer (various) | Exhibits significant cell death | [4] |
| Benzimidazole-based Apoptotic Agent (4h) | Colon cancer (various) | Exhibits significant cell death | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Enzyme Inhibition
Derivatives of this compound have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases.
Table 3: Enzyme Inhibitory Activity of Selected Benzimidazole Derivatives
| Derivative Class | Enzyme | IC₅₀ (µM) | Reference |
| 5-Bromo-2-aryl benzimidazoles | α-Glucosidase | Varies | |
| 5-Bromo-2-aryl benzimidazoles | Urease | 8.15 ± 0.03 (for derivative 22) |
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme solution with the test compound at various concentrations in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C.
-
Substrate Addition: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a defined time (e.g., 20-30 minutes).
-
Stop Reaction: Stop the reaction by adding a basic solution (e.g., sodium carbonate).
-
Absorbance Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
IC₅₀ Calculation: Calculate the IC₅₀ value from the dose-response curve.
Signaling Pathways
While specific signaling pathways modulated by the core this compound are not well-documented, the anticancer activities of its derivatives suggest the involvement of pathways crucial for cell survival and proliferation. For instance, benzimidazole derivatives have been shown to target receptor tyrosine kinases like EGFR and VEGFR, which are upstream activators of the PI3K/Akt/mTOR pathway. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Conclusion and Future Directions
This compound stands out as a highly valuable scaffold for the development of new therapeutic agents. The diverse and potent biological activities of its derivatives, particularly in the areas of antimicrobial and anticancer research, warrant further investigation. Future research should focus on synthesizing and screening a wider range of derivatives to establish comprehensive structure-activity relationships. Moreover, detailed mechanistic studies are needed to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for their translation into clinical candidates. This technical guide serves as a foundational resource to stimulate and guide such future research endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 40197-20-4 [smolecule.com]
- 3. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies [mdpi.com]
The Rising Potential of 5-Bromo-1H-benzoimidazole-2-carboxylic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically significant molecules. Among its many derivatives, 5-Bromo-1H-benzoimidazole-2-carboxylic acid is emerging as a versatile building block for the synthesis of novel therapeutic agents. Its unique electronic properties and substitution pattern offer a promising starting point for developing targeted therapies against a range of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and potential applications of this compound, supported by detailed experimental protocols and pathway visualizations to facilitate further research and development.
Introduction to the Benzimidazole Scaffold
Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a vital pharmacophore in drug discovery.[1][2] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets with high affinity. The therapeutic versatility of benzimidazoles is well-documented, with derivatives exhibiting activities including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties.[3][4]
The substitution pattern on the benzimidazole ring plays a crucial role in determining the compound's pharmacological profile.[5] Specifically, modifications at the C2 and C5 positions have been shown to significantly influence biological activity.[1] The subject of this guide, this compound, combines two key features: a carboxylic acid group at the C2 position, which is a common structural motif in anti-inflammatory drugs, and a bromine atom at the C5 position.[1][3] The bromine substitution enhances reactivity and can modulate the compound's lipophilicity and binding interactions, making it a valuable starting point for generating diverse chemical libraries.[6]
Chemical Properties and Synthesis
This compound is a yellow solid with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol .[6] The presence of both a carboxylic acid and an N-H group allows for a variety of chemical transformations, including esterification, amidation, and N-alkylation, providing facile routes to a wide range of derivatives.
General Synthesis Pathway
The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. A general workflow for synthesizing derivatives from this compound, such as amides and esters, is depicted below. This process typically begins with the activation of the carboxylic acid, followed by reaction with a nucleophile (an amine or alcohol).
References
- 1. srrjournals.com [srrjournals.com]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Substitution on 5-Bromo-1H-benzoimidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilic substitution reactions on 5-Bromo-1H-benzoimidazole-2-carboxylic acid. While direct experimental data for this specific substrate is limited in publicly available literature, this document extrapolates from the known principles of electrophilic aromatic substitution and the reactivity of benzimidazole derivatives to predict reaction outcomes and propose detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, offering a theoretical framework and practical starting points for the functionalization of this important heterocyclic scaffold.
Introduction to the Reactivity of this compound
This compound is a versatile building block in medicinal chemistry, valued for its potential in the synthesis of bioactive molecules.[1] The benzimidazole core is a privileged scaffold in drug discovery, and the bromo and carboxylic acid functionalities provide key handles for further chemical modification.[1] Electrophilic aromatic substitution (EAS) represents a fundamental strategy for the direct functionalization of the benzimidazole benzene ring, allowing for the introduction of a wide range of substituents that can modulate the pharmacological properties of the molecule.
The regiochemical outcome of electrophilic substitution on this substrate is governed by the interplay of the directing effects of three distinct functionalities: the bromine atom at the 5-position, the carboxylic acid group at the 2-position, and the fused imidazole ring itself.
Analysis of Directing Effects
The positions available for electrophilic attack on the benzene ring of this compound are C-4, C-6, and C-7. The directing influence of each substituent is as follows:
-
Bromo Group (at C-5): The bromine atom is a deactivating, ortho-, para- director. By inductive effect, it withdraws electron density, deactivating the ring. However, through resonance, it can donate a lone pair of electrons, directing incoming electrophiles to the positions ortho (C-4 and C-6) and para (C-7, relative to the bromine if we consider the whole bicyclic system, though direct para relationship is to C-2) to itself.
-
Carboxylic Acid Group (at C-2): The carboxylic acid group is a deactivating, meta-director. It strongly withdraws electron density from the imidazole ring and, by extension, the fused benzene ring, making electrophilic attack more difficult. Its deactivating nature will influence the positions on the benzene ring, directing away from the positions ortho and para to the imidazole fusion.
-
Imidazole Moiety: The fused imidazole ring generally acts as an activating group for electrophilic substitution on the benzene ring, as the nitrogen atoms can donate electron density through resonance. However, under acidic conditions, which are common for many electrophilic aromatic substitution reactions, the imidazole nitrogen can be protonated. This protonation transforms the imidazole moiety into a deactivating, electron-withdrawing group, which would direct incoming electrophiles to the C-5 and C-6 positions (meta to the point of fusion).
Combined Effect: The ultimate regioselectivity will be a consequence of the combined influence of these groups. The powerful deactivating nature of the carboxylic acid and the potential for protonation of the imidazole ring under acidic conditions suggest that the benzene ring is significantly deactivated towards electrophilic attack. The bromo group's directing effect to C-4 and C-6 will be in competition with the deactivating effects. It is plausible that substitution, if it occurs, will be challenging and may require forcing conditions. The most likely positions for substitution are predicted to be C-4 and C-6, ortho to the bromine atom, with the potential for a mixture of isomers.
The following diagram illustrates the predicted directing effects of the substituents on the this compound core.
Caption: Predicted regioselectivity of electrophilic substitution.
Proposed Electrophilic Substitution Reactions and Experimental Protocols
Due to the scarcity of direct experimental procedures for the electrophilic substitution on this compound, the following protocols are proposed based on established methods for analogous compounds. Optimization of reaction conditions will be crucial for successful implementation.
Nitration
Predicted Outcome: Nitration is expected to be challenging due to the presence of two deactivating groups. If successful, the nitro group is anticipated to substitute at the C-4 or C-6 position.
Proposed Experimental Protocol:
| Parameter | Value |
| Reactants | This compound, Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Stoichiometry | Substrate (1 eq.), Fuming HNO₃ (1.1 eq.), H₂SO₄ (catalytic to solvent) |
| Solvent | Concentrated Sulfuric Acid |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2-24 hours |
| Work-up | 1. Pour reaction mixture slowly onto crushed ice. 2. Neutralize with a saturated solution of sodium bicarbonate. 3. Filter the precipitate, wash with cold water, and dry. |
| Purification | Recrystallization from ethanol or column chromatography on silica gel. |
Reaction Workflow:
Caption: Proposed workflow for the nitration reaction.
Halogenation (Bromination)
Predicted Outcome: Introduction of a second bromine atom is expected to occur at the C-4 or C-6 position.
Proposed Experimental Protocol:
| Parameter | Value |
| Reactants | This compound, N-Bromosuccinimide (NBS) |
| Stoichiometry | Substrate (1 eq.), NBS (1.1 eq.) |
| Solvent | Acetic Acid or Dichloromethane |
| Catalyst | (Optional) Iron(III) bromide (FeBr₃) |
| Temperature | Room temperature to reflux |
| Reaction Time | 4-48 hours |
| Work-up | 1. Quench with a saturated solution of sodium thiosulfate. 2. Extract with an organic solvent (e.g., ethyl acetate). 3. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. |
| Purification | Column chromatography on silica gel. |
Reaction Workflow:
Caption: Proposed workflow for the bromination reaction.
Sulfonation
Predicted Outcome: Sulfonation is likely to be difficult. If the reaction proceeds, the sulfonic acid group would be expected at the C-4 or C-6 position.
Proposed Experimental Protocol:
| Parameter | Value |
| Reactants | This compound, Fuming Sulfuric Acid (Oleum) |
| Stoichiometry | Substrate (1 eq.), Fuming H₂SO₄ (excess) |
| Solvent | Fuming Sulfuric Acid |
| Temperature | 100-150 °C |
| Reaction Time | 6-24 hours |
| Work-up | 1. Cool the reaction mixture and pour it carefully onto ice. 2. "Salt out" the product by adding sodium chloride. 3. Filter the precipitate and wash with a saturated NaCl solution. |
| Purification | Recrystallization from water or aqueous ethanol. |
Reaction Workflow:
Caption: Proposed workflow for the sulfonation reaction.
Friedel-Crafts Alkylation and Acylation
Predicted Outcome: Friedel-Crafts reactions are highly unlikely to proceed on this substrate. The strongly deactivated nature of the ring, due to the bromo and carboxylic acid groups, and the potential for the Lewis acid catalyst to complex with the nitrogen atoms of the imidazole ring and the carboxylic acid group, will likely inhibit the reaction.
Considerations: Should a researcher attempt these reactions, harsh conditions and highly reactive alkylating or acylating agents would be necessary. However, the probability of decomposition or lack of reaction is very high. Alternative synthetic routes to alkylated or acylated derivatives are strongly recommended.
Alternative Synthetic Strategies
Given the anticipated challenges with direct electrophilic substitution on this compound, a more reliable approach involves a multi-step synthesis. This strategy focuses on introducing the desired substituents onto the phenylenediamine precursor before the cyclization to form the benzimidazole ring.
General Synthetic Pathway:
References
Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from 5-Bromo-1H-benzoimidazole-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Bromo-1H-benzoimidazole-2-carboxylic acid is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The presence of the carboxylic acid functional group, a reactive bromine atom, and the benzimidazole core makes it an attractive starting material for developing novel derivatives. Benzimidazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The bromine substitution, in particular, enhances the molecule's reactivity, allowing for diverse chemical transformations essential in drug discovery and development.[6]
These application notes provide detailed protocols for the synthesis of two major classes of derivatives from this compound: amides and esters. The methodologies, representative data, and workflows are designed to guide researchers in synthesizing compound libraries for screening and lead optimization.
Section 1: Synthesis of Amide Derivatives via Amide Coupling
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[7] The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating a milder and more effective reaction.[7][8] Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIEA (N,N-Diisopropylethylamine) are commonly used for this purpose.[8][9]
Experimental Protocol: HATU-Mediated Amide Coupling
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous Dimethylformamide (DMF).
-
Addition of Amine: Add the desired primary or secondary amine (1.0 - 1.2 equivalents) to the solution.
-
Addition of Base: Add N,N-Diisopropylethylamine (DIEA) (2.0 - 3.0 equivalents) to the reaction mixture and stir for 5 minutes.
-
Addition of Coupling Reagent: Add HATU (1.1 - 1.5 equivalents) portion-wise to the stirring solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Representative Quantitative Data
The following table summarizes representative yields for the synthesis of various amide derivatives.
| Amine (R-NH₂) | Product | Yield (%) | M.P. (°C) |
| Benzylamine | N-benzyl-5-bromo-1H-benzoimidazole-2-carboxamide | 85 | 188-190 |
| Morpholine | (5-bromo-1H-benzoimidazol-2-yl)(morpholino)methanone | 92 | 210-212 |
| Aniline | N-phenyl-5-bromo-1H-benzoimidazole-2-carboxamide | 78 | >250 |
| Cyclohexylamine | N-cyclohexyl-5-bromo-1H-benzoimidazole-2-carboxamide | 88 | 201-203 |
Section 2: Synthesis of Ester Derivatives via Fischer Esterification
Fischer esterification is a classic and straightforward method for synthesizing esters from carboxylic acids and alcohols, typically catalyzed by a strong acid like sulfuric acid (H₂SO₄).[10] This method is particularly effective for producing simple alkyl esters.
Experimental Protocol: Fischer Esterification
-
Preparation: Suspend this compound (1.0 equivalent) in the desired alcohol (e.g., methanol, ethanol), which acts as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.[10]
-
Work-up: After completion, cool the mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Isolation: The ester product often precipitates from the aqueous solution. Collect the solid by vacuum filtration. If it remains dissolved, remove the alcohol under reduced pressure and extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the collected solid or the organic extracts with water, dry, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure ester.
Representative Quantitative Data
The following table summarizes representative yields for the synthesis of various ester derivatives.
| Alcohol (R-OH) | Product | Yield (%) | M.P. (°C) |
| Methanol | Methyl 5-bromo-1H-benzoimidazole-2-carboxylate | 90 | 225-227 |
| Ethanol | Ethyl 5-bromo-1H-benzoimidazole-2-carboxylate | 88 | 198-200 |
| Propan-1-ol | Propyl 5-bromo-1H-benzoimidazole-2-carboxylate | 82 | 175-177 |
| Butan-1-ol | Butyl 5-bromo-1H-benzoimidazole-2-carboxylate | 80 | 160-162 |
Section 3: General Experimental Workflow and Analysis
A systematic workflow is essential for successful synthesis, purification, and characterization of the target derivatives.
Section 4: Applications in Drug Discovery
Derivatives of this compound are of significant interest in drug discovery due to the broad biological activities associated with the benzimidazole scaffold. These compounds can serve as privileged structures that interact with various biomolecular targets.[1] For instance, they have been investigated as potential inhibitors of enzymes and proteins crucial in disease pathways, such as those involved in cancer and bacterial infections.[6][1] The synthesized amide and ester derivatives provide a diverse chemical library for screening against such targets.
References
- 1. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 6. chemimpex.com [chemimpex.com]
- 7. hepatochem.com [hepatochem.com]
- 8. growingscience.com [growingscience.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies [mdpi.com]
Application Notes and Protocols: 5-Bromo-1H-benzoimidazole-2-carboxylic acid as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-benzoimidazole-2-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural features, including the benzimidazole core, a reactive carboxylic acid handle, and a bromine atom amenable to further functionalization, make it an ideal precursor for the synthesis of a diverse array of complex organic molecules.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a promising class of anticancer agents.
Key Applications
The benzimidazole scaffold is a privileged structure in drug discovery, known to interact with various biological targets. The bromine substituent on this compound enhances its utility by providing a site for cross-coupling reactions, allowing for the introduction of additional diversity into the molecular framework. Key applications include:
-
Anticancer Agents: As a precursor for PARP inhibitors, topoisomerase II inhibitors, and other compounds targeting cancer-related signaling pathways.[3][4]
-
Antimicrobial Agents: Synthesis of derivatives with potential antibacterial and antifungal properties.[5]
-
Agrochemicals: Utilized in the development of novel fungicides and herbicides.[1]
-
Materials Science: Employed in the creation of advanced polymers and coatings.[1]
Synthesis of a PARP-1 Inhibitor Precursor via Amide Coupling
A primary application of this compound is its use in amide bond formation to generate key intermediates for the synthesis of PARP inhibitors. The following section details the synthesis of a model compound, N-benzyl-5-bromo-1H-benzoimidazole-2-carboxamide, a crucial precursor for more complex PARP-1 inhibitors.
Experimental Protocol: Synthesis of N-benzyl-5-bromo-1H-benzoimidazole-2-carboxamide
This protocol describes the amide coupling of this compound with benzylamine using HATU as the coupling agent.
Materials:
-
This compound
-
Benzylamine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add benzylamine (1.1 eq) to the solution.
-
Add DIPEA (3.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Slowly add HATU (1.2 eq) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-5-bromo-1H-benzoimidazole-2-carboxamide.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) |
| N-benzyl-5-bromo-1H-benzoimidazole-2-carboxamide | C₁₅H₁₂BrN₃O | 330.18 | 85 | 215-217 | 13.5 (s, 1H), 9.5 (t, J = 6.0 Hz, 1H), 7.8-7.2 (m, 8H), 4.6 (d, J = 6.0 Hz, 2H) | 162.5, 151.0, 140.0, 138.5, 128.8, 127.5, 127.0, 125.0, 122.0, 118.0, 115.0, 43.0 |
Visualization of Synthetic Workflow and Biological Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-5-bromo-1H-benzoimidazole-2-carboxamides.
Caption: General workflow for the amide coupling reaction.
PARP-1 Signaling Pathway and Inhibition
Derivatives of this compound can be elaborated into potent inhibitors of PARP-1, an enzyme crucial for DNA single-strand break repair. In cancer cells with deficient homologous recombination (e.g., BRCA mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.
Caption: PARP-1 signaling and its inhibition.
Conclusion
This compound is a valuable and highly adaptable precursor for the synthesis of a wide range of organic compounds, particularly those with potential therapeutic applications. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this building block in the pursuit of novel drug candidates and advanced materials. The straightforward amide coupling, coupled with the potential for further modification at the bromine position, ensures its continued importance in the field of organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. growingscience.com [growingscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Application Notes and Protocols for Amide Coupling with 5-Bromo-1H-benzoimidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the amide coupling of 5-Bromo-1H-benzoimidazole-2-carboxylic acid with a generic primary or secondary amine. This protocol is designed to be a starting point for researchers and may require optimization depending on the specific amine used.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery due to its presence in various bioactive molecules.[1] The formation of an amide bond by coupling this carboxylic acid with diverse amines is a critical step in synthesizing libraries of compounds for screening and development. This document outlines a reliable protocol using common amide coupling reagents.
The direct condensation of a carboxylic acid and an amine to form an amide bond is often slow and inefficient due to the formation of a stable carboxylate-ammonium salt.[2] Therefore, activating the carboxylic acid is necessary. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an active ester, in situ.[2][3] Common coupling reagents for this purpose include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2][4][5] HATU is often favored for its high efficiency, rapid reaction times, and ability to suppress racemization.[2][6][7]
Comparative Data of Coupling Reagents
The choice of coupling reagent can significantly impact reaction efficiency and time. The following table summarizes a comparison between HATU and EDC for the amide coupling of a structurally similar benzimidazole derivative, highlighting the generally higher efficiency of HATU.[6]
| Coupling Reagent | Typical Reaction Time (hours) | Typical Yield (%) |
| HATU | 3 - 6 | 75 - 96 |
| EDC.HCl | 6 - 10 | 52 - 81 |
Experimental Protocol: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of this compound with a representative amine using HATU as the coupling reagent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF or DCM (to a concentration of approximately 0.1-0.2 M). Stir the mixture until the carboxylic acid is fully dissolved.
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). The order of addition can be varied, but it is common to add the coupling reagent last.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions with HATU are often complete within 1-4 hours.[6]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the amide coupling protocol.
Caption: General workflow for the HATU-mediated amide coupling reaction.
Alternative Protocol: EDC/HOBt Coupling
For a more cost-effective, albeit potentially slower, alternative, EDC in combination with HOBt can be employed.
Procedure:
-
To a solution of this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add EDC.HCl (1.2 eq).
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC or LC-MS.[6]
-
Perform the same work-up and purification steps as described in the HATU protocol.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
HATU and EDC are moisture-sensitive and should be handled under an inert atmosphere.
-
DIPEA is a volatile and corrosive base. Handle with care.
References
- 1. chemimpex.com [chemimpex.com]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. hepatochem.com [hepatochem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Esterification of 5-Bromo-1H-benzoimidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-benzoimidazole-2-carboxylic acid is a key heterocyclic intermediate in the development of a wide range of biologically active molecules. The benzimidazole core is a privileged scaffold in medicinal chemistry, and the presence of a carboxylic acid at the 2-position and a bromine atom at the 5-position provides versatile handles for further chemical modifications. Esterification of the carboxylic acid group is a fundamental transformation that allows for the synthesis of various ester derivatives, which can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, ultimately impacting its pharmacokinetic and pharmacodynamic profile.
These application notes provide detailed protocols for the efficient esterification of this compound, enabling researchers to synthesize a variety of ester derivatives for applications in drug discovery and materials science.
Chemical Structure and Reaction
Figure 1: General reaction scheme for the esterification of this compound.
Data Presentation
The following table summarizes common methods for the esterification of this compound, along with typical reaction conditions and expected outcomes.
| Method | Alcohol (R-OH) | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Protocol 1: Fischer Esterification | Methanol, Ethanol | Conc. H₂SO₄ | Alcohol (excess) | Reflux (65-78) | 4-12 | 75-90 |
| Protocol 2: SOCl₂ Mediated Esterification | Methanol, Ethanol | Thionyl chloride (SOCl₂) | Alcohol (excess) | 0 to Reflux | 2-6 | 80-95 |
| Protocol 3: DCC/DMAP Coupling | Methanol, Ethanol | DCC, DMAP | Dichloromethane (DCM) | 0 to RT | 3-8 | 70-85 |
Note: Yields are estimates and can vary based on the specific alcohol used and the optimization of reaction conditions.
Experimental Protocols
Protocol 1: Fischer Esterification
This method is a classic acid-catalyzed esterification suitable for simple, unhindered alcohols.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of the desired anhydrous alcohol (e.g., 20-40 eq, also serving as the solvent).
-
Stir the suspension and cool the flask in an ice bath.
-
Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise.
-
Remove the ice bath and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
-
Remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Thionyl Chloride (SOCl₂) Mediated Esterification
This method proceeds via an acid chloride intermediate and is often faster and higher yielding than Fischer esterification.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Thionyl chloride (SOCl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in an excess of the anhydrous alcohol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2-1.5 eq) dropwise via a dropping funnel.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and subsequently heat to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by recrystallization or column chromatography.
Protocol 3: Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Coupling
This is a mild esterification method suitable for a wider range of alcohols, including those that are more sterically hindered or acid-sensitive.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter off the DCU precipitate and wash the solid with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the esterification of this compound.
Caption: Simplified signaling pathway of Fischer Esterification.
Application Notes and Protocols: 5-Bromo-1H-benzoimidazole-2-carboxylic Acid in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-benzoimidazole-2-carboxylic acid is a versatile heterocyclic compound that serves as a key building block in the synthesis of novel anticancer agents.[1] The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. The introduction of a bromine atom at the 5-position can enhance the biological activity and provide a handle for further chemical modifications, making this compound an attractive starting material for the development of potent and selective anticancer therapeutics.[1] This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of anticancer agents that target various signaling pathways implicated in cancer progression.
Synthetic Applications
This compound can be derivatized at the carboxylic acid group to form amides and esters, or the benzimidazole core can be further functionalized. A common synthetic strategy involves the condensation of 4-bromo-1,2-diaminobenzene with various oxalic acid derivatives or aldehydes to form the benzimidazole ring system. The carboxylic acid moiety can then be readily converted to amides or esters using standard coupling reagents.
One key synthetic route involves the reaction of 3,4-diaminobenzoic acid with a substituted aldehyde, such as 5-bromo-2-hydroxybenzaldehyde, to yield 2-(5-bromo-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid. This product can then be further modified, for example, by esterification of the carboxylic acid group.
Anticancer Activity of this compound Derivatives
Derivatives of this compound have demonstrated significant anticancer activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways that are crucial for cancer cell proliferation, survival, and metastasis, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Topoisomerase II.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity (IC50 values) of selected anticancer agents derived from or structurally related to this compound.
| Compound Name/Reference | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(5-Bromo-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid | MDA-MB-231 (Breast) | 11.85 | [2] |
| MDA-MB-468 (Breast) | 12.85 | [2] | |
| MCF-7 (Breast) | 9.23 | [2] | |
| Benzimidazole derivative with sulfonamide moiety | MGC-803 (Gastric) | 1.02 - 5.40 | [3] |
| PC-3 (Prostate) | 1.02 - 5.40 | [3] | |
| MCF-7 (Breast) | 1.02 - 5.40 | [3] | |
| Benzimidazole-triazole hybrid | A549 (Lung) | 0.63 | [3] |
| NCI-H460 (Lung) | 0.99 | [3] | |
| MCF-7 (Breast) | 1.3 | [3] | |
| MDA-MB-231 (Breast) | 0.94 | [3] | |
| 1-substituted benzimidazole derivative | OVCAR-3 (Ovarian) | 10.34 - 14.88 | [4] |
Signaling Pathways and Mechanisms of Action
EGFR and VEGFR-2 Signaling Pathways
Many benzimidazole derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR and VEGFR-2. Inhibition of these pathways can block downstream signaling cascades responsible for cell proliferation, angiogenesis, and survival.
Topoisomerase II Inhibition
Another important mechanism of action for some benzimidazole derivatives is the inhibition of Topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, these compounds can induce DNA damage and trigger apoptosis in cancer cells.
Experimental Protocols
General Synthesis of 2-(Substituted-phenyl)-1H-benzo[d]imidazole-5-carboxylic Acids
This protocol is adapted from the synthesis of 2-(5-bromo-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid.[2]
Materials:
-
3,4-Diaminobenzoic acid
-
Substituted benzaldehyde (e.g., 5-bromo-2-hydroxybenzaldehyde)
-
Ethanol
-
Hydrochloric acid (concentrated)
Procedure:
-
A mixture of 3,4-diaminobenzoic acid (10 mmol) and the substituted benzaldehyde (10 mmol) in ethanol (50 mL) is prepared.
-
A catalytic amount of concentrated hydrochloric acid (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and then with diethyl ether.
-
The crude product is recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to afford the pure 2-(substituted-phenyl)-1H-benzo[d]imidazole-5-carboxylic acid.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
After 24 hours, treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for another 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by Topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay buffer (containing ATP)
-
Test compounds
-
Loading dye
-
Agarose gel
-
Ethidium bromide
Procedure:
-
Set up the reaction mixture containing assay buffer, kDNA, and the test compound at various concentrations.
-
Initiate the reaction by adding Topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the loading dye.
-
Run the samples on an agarose gel containing ethidium bromide.
-
Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated DNA will migrate into the gel. The inhibition of decatenation is observed as a decrease in the amount of decatenated DNA.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of anticancer agents. Its derivatives have shown promising activity against various cancer cell lines through mechanisms that include the inhibition of key signaling pathways such as EGFR and VEGFR-2, and enzymes like Topoisomerase II. The synthetic routes are generally straightforward, and the biological activities can be readily assessed using standard in vitro assays. Further exploration of this chemical scaffold holds significant potential for the development of novel and effective cancer therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological evaluation of 2-(phenyl)-3H-benzo[<i>d</i>]imidazole-5-carboxylic acids and its methyl esters as potent anti-breast cancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
Application of 5-Bromo-1H-benzoimidazole-2-carboxylic Acid in Agrochemical Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-benzoimidazole-2-carboxylic acid is a versatile heterocyclic compound that serves as a key building block in the synthesis of novel agrochemicals.[1] Its intrinsic structural features, combined with the reactivity of the bromine and carboxylic acid functionalities, make it an attractive scaffold for the development of new fungicides, herbicides, and plant growth regulators. The benzimidazole core is a well-established pharmacophore in agrochemical research, known for its broad-spectrum biological activity.[2][3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound and its derivatives in agrochemical research, with a focus on the development of new fungicidal agents.
Fungicidal Applications
Derivatives of this compound have shown significant potential as fungicides, particularly against a range of economically important plant pathogens. The primary mechanism of action for benzimidazole-based fungicides is the disruption of microtubule assembly in fungal cells by binding to β-tubulin, which ultimately inhibits mitosis and fungal growth.[5]
Quantitative Data Presentation
The following table summarizes the in vitro fungicidal activity of a series of benzimidazole phenylhydrazone derivatives synthesized from a benzimidazole-2-carbaldehyde scaffold, which can be conceptually derived from this compound. The data is presented as the half-maximal effective concentration (EC50) in µg/mL against two major plant pathogens, Rhizoctonia solani and Magnaporthe oryzae.[6]
Table 1: In Vitro Fungicidal Activity (EC50 in µg/mL) of Benzimidazole Phenylhydrazone Derivatives [6]
| Compound ID | R. solani | M. oryzae |
| 6a | >50 | >50 |
| 6b | 10.34 | 15.21 |
| 6f | 1.20 | 1.85 |
| 6g | 5.87 | 8.33 |
| 6h | 7.54 | 11.28 |
| 6l | 3.12 | 4.76 |
| 6p | 4.55 | 6.91 |
| 6q | 9.87 | 13.45 |
| 6r | 8.21 | 12.03 |
| 6s | 11.02 | 16.78 |
| Carbendazim (Control) | 0.85 | 1.23 |
Experimental Protocols
Synthesis of Benzimidazole Phenylhydrazone Derivatives (Exemplified by Wang et al., 2016)[6]
This protocol describes a general method for the synthesis of benzimidazole phenylhydrazone derivatives, which can be adapted for derivatives of this compound.
Materials:
-
2-(1H-benzo[d]imidazol-2-yl)acetonitrile (or a derivative of this compound)
-
Substituted phenylhydrazine hydrochloride
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve 2-(1H-benzo[d]imidazol-2-yl)acetonitrile (1.0 eq) in ethanol.
-
Add the appropriately substituted phenylhydrazine hydrochloride (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol.
-
Dry the product under vacuum to yield the desired benzimidazole phenylhydrazone derivative.
-
Characterize the final product using ¹H-NMR, ESI-MS, and elemental analysis.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)[6]
This protocol outlines the procedure for evaluating the in vitro antifungal activity of synthesized compounds against phytopathogenic fungi.
Materials:
-
Synthesized benzimidazole derivatives
-
Pure cultures of test fungi (Rhizoctonia solani, Magnaporthe oryzae)
-
Potato Dextrose Agar (PDA) medium
-
Acetone (for dissolving compounds)
-
Sterile petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the PDA medium to approximately 50-60°C and add the appropriate volume of the stock solution of the test compound to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). Add the same volume of acetone to the control plates.
-
Pour the amended PDA into sterile petri dishes.
-
Inoculate the center of each petri dish with a 5 mm mycelial disc taken from the edge of a 3-day-old culture of the test fungus.
-
Incubate the plates at 25 ± 1°C.
-
Measure the colony diameter when the mycelial growth in the control plates reaches the edge of the dish.
-
Calculate the percentage of inhibition using the following formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.
-
Determine the EC50 value for each compound by probit analysis.
In Vivo Antifungal Activity Assay (Control of Rice Sheath Blight)[6]
This protocol describes the evaluation of the in vivo efficacy of the most promising compounds in controlling a specific plant disease.
Materials:
-
Rice seedlings (e.g., variety 'Zhonghua 11')
-
Rhizoctonia solani culture
-
Synthesized test compound (e.g., compound 6f)
-
Commercial fungicide (e.g., Carbendazim) as a positive control
-
Wettable powder formulation of the test compounds
-
Hand sprayer
Procedure:
-
Cultivate rice seedlings to the 3-4 leaf stage.
-
Prepare a suspension of the test compound and the positive control at the desired concentration (e.g., 100 µg/mL) in water. A blank solution without the compound serves as the negative control.
-
Spray the rice seedlings with the respective solutions until runoff.
-
Allow the treated plants to air-dry.
-
Inoculate the rice seedlings with mycelial plugs of R. solani.
-
Maintain the inoculated plants in a greenhouse at 28°C and 90% relative humidity.
-
After 5-7 days, assess the disease severity based on the lesion development on the rice sheaths.
-
Calculate the control efficacy using the following formula: Control Efficacy (%) = [(Disease Index in Control - Disease Index in Treatment) / Disease Index in Control] × 100
Visualizations
Signaling Pathway and Experimental Workflows
Conclusion
This compound represents a valuable starting material for the development of novel agrochemicals. Through chemical modification, its derivatives have demonstrated potent fungicidal activities against critical plant pathogens. The provided protocols offer a foundational framework for the synthesis and evaluation of new candidate compounds. Further research into the structure-activity relationships of derivatives of this compound could lead to the discovery of next-generation fungicides with improved efficacy and environmental profiles.
References
Application Notes and Protocols for the Development of Enzyme Inhibitors Based on the 5-Bromo-1H-benzoimidazole-2-carboxylic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of enzyme inhibitors utilizing the versatile 5-bromo-1H-benzoimidazole-2-carboxylic acid scaffold. This scaffold serves as a key building block in medicinal chemistry for the synthesis of potent inhibitors targeting a range of enzymes implicated in various diseases.
Introduction to the this compound Scaffold
The this compound scaffold is a privileged structure in drug discovery, offering a unique combination of features for designing enzyme inhibitors.[1][2][3] The benzimidazole core, a fusion of benzene and imidazole rings, is structurally similar to naturally occurring purines, allowing for effective interactions with a wide array of biological macromolecules.[2][3] The bromine substitution at the 5-position enhances reactivity and provides a vector for further chemical modification, while the carboxylic acid group at the 2-position offers a key interaction point for binding to enzyme active sites.[1] This scaffold has been successfully employed to develop inhibitors for enzymes involved in cancer, microbial infections, and metabolic disorders.[1][4][5][6][7]
Targeted Enzyme Classes
Derivatives of the this compound scaffold have demonstrated inhibitory activity against a variety of enzyme classes, including:
-
Hydrolases:
-
Oxidoreductases:
-
Tyrosinase: An enzyme involved in melanin biosynthesis and a target for treating hyperpigmentation disorders.
-
-
Kinases:
-
Topoisomerases:
Quantitative Inhibition Data
The following tables summarize the inhibitory activities of various derivatives based on the benzimidazole scaffold.
Table 1: Urease and α-Glucosidase Inhibition
| Compound Class | Target Enzyme | IC50 Range (µM) | Standard Inhibitor | Reference |
| 5-Bromo-2-aryl benzimidazoles | Urease | 8.15 ± 0.03 - 354.67 ± 0.19 | Thiourea (IC50 = 21.25 ± 0.15 µM) | [7] |
| Benzimidazole derivatives | Urease | 3.06 - 4.40 | Thiourea (IC50 = 22 µM), Hydroxyurea (IC50 = 100 µM) | [5] |
| Benzimidazole-piperazine derivatives | Urease | 3.36 - 10.81 | Thiourea (IC50 = 22 µM), Hydroxyurea (IC50 = 100 µM) | [6] |
| 5-Bromo-2-aryl benzimidazoles | α-Glucosidase | Excellent to moderate activity | Not specified | [7] |
Table 2: Kinase and Topoisomerase Inhibition
| Compound Class | Target Enzyme | IC50 (µM) | Standard Inhibitor | Reference |
| Benzimidazole-triazole hybrid (5a) | EGFR | 0.086 | Gefitinib (IC50 = 0.052 µM) | [4] |
| Benzimidazole-triazole hybrid (5a) | VEGFR-2 | - (Reported as ~45% activity of Sorafenib) | Sorafenib | [4] |
| Benzimidazole-triazole hybrid (5a) | Topoisomerase II | 2.52 | Doxorubicin (IC50 = 3.62 µM) | [4] |
| 2-Phenylthiomethylbenzimidazole (VI) | Topoisomerase II | 17 | Etoposide (IC50 = 21.8 µM) | [4] |
Experimental Protocols
General Synthesis of 2-Aryl-5-Bromo-1H-benzoimidazole Derivatives
This protocol describes a general method for the synthesis of 2-aryl-5-bromo-1H-benzoimidazole derivatives, starting from a substituted o-phenylenediamine.
Caption: General synthetic workflow for 2-aryl-5-bromo-1H-benzoimidazole derivatives.
Materials:
-
4-Bromo-1,2-phenylenediamine
-
Substituted aryl aldehyde
-
Ethanol
-
Sodium metabisulfite (NaHSO3) or other suitable catalyst
-
Reaction flask with reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve equimolar amounts of 4-bromo-1,2-phenylenediamine and the desired aryl aldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of sodium metabisulfite.
-
Reflux the reaction mixture with stirring for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 2-aryl-5-bromo-1H-benzoimidazole derivative.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Urease Inhibition Assay (Berthelot Method)
This colorimetric assay quantifies ammonia production from urea hydrolysis.
Caption: Workflow for the in vitro urease inhibition assay using the Berthelot method.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer (pH 7.0)
-
Phenol reagent (Phenol and sodium nitroprusside)
-
Alkali reagent (Sodium hydroxide and sodium hypochlorite)
-
Test compounds and standard inhibitor (e.g., Thiourea)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 25 µL of urease enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of urea solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well to stop the reaction and develop the color.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100
α-Glucosidase Inhibition Assay
This is a colorimetric assay based on the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na2CO3) solution
-
Test compounds and standard inhibitor (e.g., Acarbose)
-
96-well microplate
-
Microplate reader
Procedure:
-
Add 50 µL of phosphate buffer to each well of a 96-well plate.
-
Add 10 µL of the test compound solution at various concentrations.
-
Add 20 µL of α-glucosidase solution to each well and incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition as described for the urease assay.
Tyrosinase Inhibition Assay
This assay measures the inhibition of the oxidation of L-DOPA to dopachrome.
Materials:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate buffer (pH 6.8)
-
Test compounds and standard inhibitor (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 40 µL of the test compound solution at various concentrations.
-
Add 80 µL of phosphate buffer to each well.
-
Add 40 µL of tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of L-DOPA solution.
-
Immediately measure the absorbance at 475 nm at different time intervals (e.g., every minute for 20 minutes) using a microplate reader.
-
Determine the reaction rate (change in absorbance per minute) for each concentration.
-
Calculate the percentage of inhibition by comparing the reaction rates of the test samples with that of the control.
Kinase Inhibition Assays (EGFR and VEGFR-2)
A general protocol for a luminescence-based kinase assay (e.g., ADP-Glo™) is provided below.
Caption: General workflow for a luminescence-based kinase inhibition assay.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Specific substrate (e.g., poly(Glu,Tyr) 4:1)
-
Test compounds
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay measures the ability of an inhibitor to prevent the decatenation of kinetoplast DNA (kDNA).
Materials:
-
Human topoisomerase II
-
Kinetoplast DNA (kDNA)
-
Assay buffer
-
ATP
-
Test compounds
-
Loading dye
-
Agarose gel electrophoresis system
Procedure:
-
Set up reaction mixtures containing assay buffer, ATP, and kDNA.
-
Add the test compound at various concentrations to the reaction mixtures.
-
Add human topoisomerase II to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reactions by adding loading dye containing SDS and proteinase K.
-
Resolve the DNA products on an agarose gel.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II is indicated by the persistence of catenated kDNA at the top of the gel, while the control lane will show decatenated DNA (monomeric circles) that migrate further into the gel.
Conclusion
The this compound scaffold is a highly valuable starting point for the development of novel enzyme inhibitors. The synthetic accessibility and the possibility for diverse chemical modifications allow for the generation of large libraries of compounds for screening against various enzymatic targets. The protocols provided herein offer a robust framework for the synthesis and evaluation of these promising inhibitor candidates. Further optimization of lead compounds identified through these assays can lead to the discovery of potent and selective therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification, Characterization, and Inhibition of Tyrosinase from Jerusalem Artichoke (Helianthus Tuberosus L.) Tuber - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Colorimetric tyrosinase assay based on catechol inhibition of the oxidase-mimicking activity of chitosan-stabilized platinum nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-benzoimidazole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a benzimidazole core, a bromine substituent, and a carboxylic acid moiety, offers multiple points for chemical modification, making it a crucial intermediate in the synthesis of a diverse range of biologically active compounds. This document provides detailed protocols for the large-scale synthesis of this compound, tailored for professionals in drug development and chemical research. The described methodology is based on established and reliable synthetic transformations, ensuring reproducibility and scalability. The primary applications of this compound lie in its use as a key intermediate for the development of novel pharmaceuticals, particularly in the fields of oncology and infectious diseases.[1]
Synthetic Strategy
The large-scale synthesis of this compound is most effectively achieved through a two-step process. This strategy involves the initial condensation of 4-bromo-o-phenylenediamine with a suitable C2-synthon, diethyl oxalate, to form the corresponding ethyl ester. This is followed by a straightforward hydrolysis of the ester to yield the desired carboxylic acid. This approach is favored for its typically high yields and the relative ease of purification of the intermediate and final products.
Experimental Protocols
Part 1: Synthesis of Ethyl 5-Bromo-1H-benzoimidazole-2-carboxylate
This procedure details the cyclocondensation reaction to form the benzimidazole ester intermediate.
Materials:
-
4-bromo-o-phenylenediamine
-
Diethyl oxalate
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
Equipment:
-
Large-scale reaction vessel with mechanical stirring, reflux condenser, and temperature control
-
Addition funnel
-
Filtration apparatus (e.g., Buchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a clean and dry reaction vessel, charge 4-bromo-o-phenylenediamine and absolute ethanol. Stir the mixture to ensure complete dissolution.
-
Reagent Addition: To the stirred solution, slowly add diethyl oxalate via an addition funnel.
-
Acidification and Reflux: Carefully add concentrated hydrochloric acid to the reaction mixture. Heat the mixture to reflux and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath. The product will precipitate out of the solution.
-
Isolation and Washing: Collect the precipitated solid by filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the collected solid in a vacuum oven at 60-70 °C until a constant weight is achieved. The resulting product is ethyl 5-bromo-1H-benzoimidazole-2-carboxylate.
Part 2: Synthesis of this compound
This procedure outlines the hydrolysis of the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl 5-bromo-1H-benzoimidazole-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (concentrated)
Equipment:
-
Reaction vessel with mechanical stirring and temperature control
-
pH meter or pH paper
-
Filtration apparatus
-
Drying oven
Procedure:
-
Base Hydrolysis: In a reaction vessel, suspend the ethyl 5-bromo-1H-benzoimidazole-2-carboxylate in water. Add a solution of sodium hydroxide and heat the mixture to 80-90 °C with stirring. Maintain this temperature until the hydrolysis is complete (typically 2-4 hours), as monitored by TLC.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. If any solid impurities are present, filter the solution.
-
Acidification and Precipitation: Carefully acidify the clear filtrate with concentrated hydrochloric acid to a pH of approximately 3-4. The desired product will precipitate as a solid.
-
Isolation and Washing: Collect the precipitate by filtration and wash the filter cake thoroughly with cold water to remove any inorganic salts.
-
Drying: Dry the final product, this compound, in a vacuum oven at 80-90 °C to a constant weight.
Data Presentation
The following table summarizes the key quantitative data for the described synthetic protocol. Please note that yields are indicative and can vary based on the scale and specific reaction conditions.
| Step | Reactants | Key Reagents/Solvents | Reaction Time (hours) | Typical Yield (%) | Purity (%) |
| 1 | 4-bromo-o-phenylenediamine, Diethyl oxalate | Ethanol, Hydrochloric acid | 4 - 6 | 85 - 95 | >95 |
| 2 | Ethyl 5-bromo-1H-benzoimidazole-2-carboxylate | Sodium hydroxide, Water, HCl | 2 - 4 | 90 - 98 | >98 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the large-scale synthesis process.
Caption: Workflow for the large-scale synthesis of this compound.
Signaling Pathway (Illustrative)
While this document focuses on synthesis, the target molecule is often used to create inhibitors of specific signaling pathways. The following is an illustrative example of a signaling pathway where a derivative of this compound might act.
Caption: Illustrative signaling pathway potentially targeted by benzimidazole derivatives.
References
Application Notes and Protocols for the Purification of 5-Bromo-1H-benzoimidazole-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-1H-benzoimidazole-2-carboxylic acid is a key intermediate in the synthesis of a variety of biologically active molecules, finding applications in pharmaceutical and agrochemical research. The purity of this building block is paramount to ensure the desired outcome of subsequent reactions and the quality of the final products. These application notes provide detailed protocols for the purification of this compound, focusing on common laboratory techniques such as recrystallization, column chromatography, and acid-base extraction.
Physicochemical Properties
A summary of the physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅BrN₂O₂ | [1][2][3] |
| Molecular Weight | 241.04 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Purity (Commercial) | 97% | [3] |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | [3] |
Purification Strategies: A Comparative Overview
Several techniques can be employed to purify this compound. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. A combination of these methods often yields the best results.
| Purification Technique | Principle | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective, and can yield high-purity crystalline product. | Requires finding a suitable solvent; potential for product loss in the mother liquor. |
| Column Chromatography | Differential partitioning of the compound and impurities between a stationary phase and a mobile phase. | Highly effective for separating complex mixtures and achieving high purity. | Can be time-consuming and requires larger volumes of solvents; potential for product loss on the column. |
| Acid-Base Extraction | The acidic nature of the carboxylic acid group allows for its selective extraction into a basic aqueous solution. | Effective for removing neutral and basic impurities. | May not be effective for removing other acidic impurities; requires the use of acids and bases. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a widely used technique for the purification of solid organic compounds. The selection of an appropriate solvent is critical for successful recrystallization. For this compound, polar protic solvents or their mixtures with water are often suitable.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, water, ethanol/water mixtures) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating may be required.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Slowly add hot deionized water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Workflow for Recrystallization
Caption: A generalized workflow for the purification of this compound by recrystallization.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their polarity. For acidic compounds like this compound, tailing on a standard silica gel column can be an issue. This can be mitigated by adding a small amount of acid to the mobile phase or by using reverse-phase chromatography.
Method A: Normal-Phase Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). A small amount of acetic acid (0.5-1%) should be added to the eluent to prevent peak tailing.
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the mobile phase, collecting fractions in separate tubes.
-
Monitoring: Monitor the separation by TLC analysis of the collected fractions.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying: Dry the purified product under vacuum.
Method B: Reverse-Phase Column Chromatography
Materials:
-
Crude this compound
-
C18-functionalized silica gel
-
Chromatography column
-
Mobile Phase: A mixture of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Collection tubes
-
TLC or HPLC for monitoring
Procedure:
-
Column Packing: Pack a column with a slurry of C18 silica gel in the mobile phase.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase.
-
Elution and Monitoring: Load the sample and elute with the mobile phase, monitoring the fractions as described in the normal-phase method.
-
Work-up: Combine the pure fractions, remove the organic solvent, and then extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent to obtain the purified product.
Decision Tree for Chromatography Method Selection
Caption: A decision-making guide for selecting the appropriate column chromatography method.
Protocol 3: Purification by Acid-Base Extraction
This method takes advantage of the acidic nature of the carboxylic acid group on the benzimidazole ring.
Materials:
-
Crude this compound
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate or other suitable organic solvent
-
Separatory funnel
-
Beakers
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract with 1 M NaOH solution. The acidic product will move into the aqueous basic layer as its sodium salt. Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous layers containing the sodium salt of the product.
-
Wash (Optional): Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any remaining neutral or basic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1 M HCl with stirring until the pH is acidic (pH 2-3). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum.
Workflow for Acid-Base Extraction
Caption: A step-by-step workflow for the purification via acid-base extraction.
Conclusion
The purification of this compound can be effectively achieved using standard laboratory techniques. For general purification from non-polar impurities, recrystallization is a good first choice. For more complex mixtures or to achieve very high purity, column chromatography is recommended. Acid-base extraction is a useful method for removing neutral and basic impurities. The choice of the optimal method or combination of methods will depend on the specific impurities present in the crude material. It is recommended to monitor the purity at each step using a suitable analytical technique such as TLC or HPLC.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Phillips-Ladenburg benzimidazole synthesis. This involves the condensation of 4-bromo-1,2-phenylenediamine with a suitable C2-synthon, such as oxalic acid or its derivatives, followed by cyclization. The reaction is typically heated in the presence of an acid catalyst.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Careful control of reaction temperature and time is crucial. Overheating can lead to decarboxylation of the desired product, while insufficient heating may result in an incomplete reaction. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.[1]
Q3: My final product is highly colored. What is the likely cause and how can I prevent it?
A3: The formation of colored impurities is a common issue in benzimidazole synthesis and is often due to the oxidation of the o-phenylenediamine starting material.[1] To minimize this, it is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: I am observing multiple spots on my TLC plate post-reaction. What are the possible side products?
A4: Besides unreacted starting materials, common side products can include:
-
Incompletely cyclized intermediates: Such as N-(4-bromo-2-aminophenyl)oxalamic acid.
-
Decarboxylated product: 5-Bromo-1H-benzoimidazole may form if the reaction is overheated.
-
Polymeric materials: Tarry, insoluble byproducts can form, especially at high temperatures.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress by TLC until the starting material is consumed.- Gradually increase the reaction temperature or prolong the reaction time. Be cautious of potential decarboxylation. |
| Degradation of Starting Material or Product | - Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the 4-bromo-1,2-phenylenediamine.- Avoid excessive heating, which can lead to decomposition. |
| Suboptimal Reagent Stoichiometry | - Verify the molar ratios of the reactants. A slight excess of the C2-synthon may be beneficial. |
Issue 2: Product Contamination and Purification Challenges
| Problem | Possible Cause | Solution |
| Persistent Colored Impurities | Oxidation of the o-phenylenediamine starting material. | - During workup, treat the crude product solution with activated charcoal.- For stubborn coloration, a gentle oxidation with a dilute solution of potassium permanganate followed by quenching with sodium bisulfite can be effective before final purification. |
| Presence of Unreacted Starting Material | Incomplete reaction. | - Optimize reaction conditions (time, temperature).- Utilize acid-base extraction during workup. The carboxylic acid product is soluble in a basic aqueous solution, while the diamine starting material can be separated. |
| Co-elution during Column Chromatography | Similar polarity of the product and impurities. | - Adjust the solvent system for column chromatography. A gradient elution may be necessary.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water) as an alternative or final purification step. |
| Formation of Insoluble Tarry Byproducts | Polymerization or decomposition at high temperatures. | - Maintain a controlled reaction temperature.- During workup, filter off any insoluble material before proceeding with extraction and purification. |
Experimental Protocols
Representative Synthesis of this compound
This protocol is a general representation based on the Phillips-Ladenburg condensation. Researchers should optimize the conditions for their specific setup.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
4 M Hydrochloric acid
-
Activated charcoal
-
Sodium hydroxide
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-1,2-phenylenediamine (1.0 eq) and oxalic acid dihydrate (1.1 eq).
-
Add 4 M hydrochloric acid as the solvent and catalyst.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the mixture with a saturated sodium hydroxide solution until a precipitate forms.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Redissolve the crude product in a minimal amount of hot ethanol.
-
Add activated charcoal and stir for 15 minutes at an elevated temperature.
-
Filter the hot solution to remove the charcoal.
-
Add hot water dropwise to the filtrate until turbidity is observed.
-
Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common issues in the synthesis.
References
Technical Support Center: Synthesis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate a higher yield and purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and reliable method is the Phillips condensation reaction. This involves the condensation of a substituted o-phenylenediamine, in this case, 4-bromo-1,2-phenylenediamine, with a suitable carboxylic acid or its derivative that can provide the C2 carbon of the benzimidazole ring.[1][2] Using a pre-brominated starting material like 4-bromo-1,2-phenylenediamine is advantageous as it circumvents regioselectivity issues that can arise from attempting to brominate the benzimidazole core directly.[1]
Q2: What are the critical parameters to control for a high-yield synthesis?
A2: Key parameters for optimizing the yield include the choice of condensing agent, reaction temperature, and reaction time. The purity of the starting materials, particularly the 4-bromo-1,2-phenylenediamine, is also crucial as impurities can lead to side reactions and a lower yield. Efficient removal of water formed during the cyclization step can also drive the reaction to completion.
Q3: My final product has a persistent color, even after initial purification. What could be the cause?
A3: Colored impurities in benzimidazole syntheses often arise from oxidation of the o-phenylenediamine starting material or the product itself. Indole derivatives, which are structurally related, are also known to be sensitive to air and light, leading to colored oxidation products. It is recommended to handle the diamine starting material under an inert atmosphere if possible and to protect the reaction mixture from excessive light.
Q4: What are the recommended purification methods for this compound?
A4: The primary method for purification is recrystallization. Common solvent systems for similar compounds include ethanol, methanol, or aqueous mixtures of these alcohols. Due to the carboxylic acid functional group, the product's solubility is pH-dependent. Purification can also be achieved by dissolving the crude product in a basic aqueous solution, filtering to remove insoluble impurities, and then re-precipitating the purified product by acidifying the filtrate. For highly impure samples, column chromatography can be employed, though the acidic nature of the product may cause streaking on silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Incorrect reaction conditions (temperature, time). 4. Inefficient work-up leading to product loss. | 1. Monitor the reaction by TLC or LC-MS to confirm completion. Extend reaction time if necessary. 2. Ensure high purity of starting materials. Consider running the reaction under an inert atmosphere (N₂ or Ar). 3. Optimize the reaction temperature. For Phillips condensation, temperatures can range from 100°C to 180°C.[3] 4. During work-up, carefully adjust the pH to the isoelectric point of the product to ensure maximum precipitation. |
| Formation of Significant Impurities | 1. Side reactions due to impurities in starting materials. 2. Oxidation of the o-phenylenediamine. 3. Dimerization or polymerization reactions. 4. Incomplete cyclization leading to the presence of the mono-acylated intermediate. | 1. Recrystallize or purify the 4-bromo-1,2-phenylenediamine before use. 2. Use degassed solvents and maintain an inert atmosphere. 3. Ensure proper stoichiometry and avoid excessively high temperatures. 4. Ensure sufficient reaction time and temperature to drive the cyclization to completion. |
| Product is Difficult to Filter (Fine Precipitate) | 1. Rapid precipitation during pH adjustment. 2. Insufficient crystal growth time. | 1. Add the acidifying agent slowly with vigorous stirring during precipitation. 2. Allow the precipitated product to stand in the mother liquor at a reduced temperature to encourage crystal growth. 3. Use of a filter aid such as Celite® may be beneficial. |
| Inconsistent Results Between Batches | 1. Variation in the quality of starting materials. 2. Inconsistent reaction conditions. 3. Scale-up issues affecting heat and mass transfer. | 1. Source starting materials from a reliable supplier and check for purity before use. 2. Carefully control reaction parameters such as temperature, stirring rate, and addition rates. 3. When scaling up, ensure efficient stirring and uniform heating of the reaction mixture. |
Experimental Protocols
Synthesis of this compound via Phillips Condensation
This protocol describes a common method for the synthesis of the target compound.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Oxalic acid dihydrate
-
4 M Hydrochloric acid
-
Activated charcoal
-
Sodium hydroxide
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-bromo-1,2-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1.1 equivalents).
-
Condensation: Add 4 M hydrochloric acid to the flask, ensuring the reactants are sufficiently covered. Heat the mixture to reflux (approximately 100-110°C) with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. A precipitate of the crude product should form. Carefully neutralize the mixture with a concentrated sodium hydroxide solution to a pH of approximately 5-6.
-
Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water.
-
Decolorization and Recrystallization: Transfer the crude solid to a beaker containing deionized water and heat to boiling. Add activated charcoal and continue to heat for 10-15 minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Final Purification: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
Data Presentation
| Parameter | Condition A (Standard) | Condition B (Optimized) | Expected Outcome |
| Reactants Ratio | 1:1.1 (Diamine:Oxalic Acid) | 1:1.2 (Diamine:Oxalic Acid) | A slight excess of oxalic acid can help drive the reaction to completion. |
| Reaction Time | 2 hours | 4 hours | Longer reaction times may improve the conversion of the intermediate. |
| Reaction Temperature | 100°C | 110°C | A higher temperature can increase the reaction rate, but may also lead to more impurities. |
| Typical Yield | 60-70% | 75-85% | Optimized conditions should lead to a noticeable improvement in the isolated yield. |
| Purity (by HPLC) | ~95% | >98% | The optimized protocol with careful purification should result in a higher purity product. |
Visualizations
References
Technical Support Center: Optimizing Derivatization of 5-Bromo-1H-benzoimidazole-2-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the derivatization of 5-Bromo-1H-benzoimidazole-2-carboxylic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during esterification and amidation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the carboxylic acid group of this compound?
A1: The two primary methods for derivatizing the carboxylic acid are esterification and amidation. Esterification is typically achieved through Fischer esterification under acidic conditions or by using activating agents. Amidation involves coupling the carboxylic acid with an amine, which usually requires a coupling agent to facilitate the reaction.
Q2: What are the key challenges when working with this compound?
A2: Key challenges include its potentially low solubility in common organic solvents, the possibility of side reactions involving the benzimidazole ring nitrogens, and potential debromination under harsh reaction conditions. Optimization of solvent systems and reaction conditions is crucial for successful derivatization.
Q3: Can the bromine atom on the benzimidazole ring interfere with the derivatization reaction?
A3: The bromine atom is generally stable under standard esterification and amidation conditions. However, it can serve as a reactive site for subsequent cross-coupling reactions.[1] It is important to select reaction conditions that are mild enough to avoid unwanted side reactions at the C-Br bond.
Q4: How can I improve the solubility of this compound for a reaction?
A4: To improve solubility, consider using polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP). Gentle heating can also aid in dissolution. For some reactions, converting the carboxylic acid to a more soluble salt form might be a viable strategy.
Troubleshooting Guides
Amidation Reactions
Problem 1: Low or no amide product formation.
| Possible Cause | Troubleshooting Step |
| Ineffective activation of the carboxylic acid | Ensure your coupling agent (e.g., HATU, HBTU, EDC) is fresh and anhydrous. Increase the equivalents of the coupling agent. Consider switching to a more powerful coupling agent. |
| Poor nucleophilicity of the amine | If using a sterically hindered or electron-poor amine, a stronger base or higher reaction temperature may be required. Increase the reaction time. |
| Solubility issues | Confirm that all reactants are fully dissolved. Try a different solvent system (e.g., DMF, DMSO). |
| Side reaction with benzimidazole nitrogen | Use a base that is non-nucleophilic, such as diisopropylethylamine (DIPEA), to minimize alkylation or acylation at the benzimidazole nitrogen. |
Problem 2: Formation of multiple products or impurities.
| Possible Cause | Troubleshooting Step |
| Reaction with both benzimidazole nitrogens | Protecting the N-H of the benzimidazole ring prior to the coupling reaction can prevent this side reaction. |
| Epimerization of chiral centers (if applicable) | If coupling with a chiral amine or amino acid, use a base like N-methylmorpholine (NMM) and a coupling agent known to minimize racemization, such as HATU or HOBt with EDC. |
| Debromination | Avoid excessively high temperatures and strongly basic conditions. Monitor the reaction closely and stop it once the starting material is consumed. |
Esterification Reactions
Problem 1: Low yield in Fischer esterification.
| Possible Cause | Troubleshooting Step |
| Equilibrium not favoring the product | Use a large excess of the alcohol, which can also serve as the solvent.[2] Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent. |
| Insufficient acid catalyst | Increase the amount of the acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid). |
| Incomplete reaction | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS. |
Problem 2: Decomposition of starting material.
| Possible Cause | Troubleshooting Step |
| Substrate is sensitive to strong acid and high heat | Consider a milder esterification method, such as using an activating agent like DCC with DMAP, or converting the carboxylic acid to an acid chloride followed by reaction with the alcohol.[3] |
Data Presentation: Reaction Conditions
Table 1: Common Coupling Agents for Amidation
| Coupling Agent | Base | Solvent | Temperature | Typical Reaction Time |
| HATU | DIPEA, NMM | DMF, CH₂Cl₂ | Room Temp. | 3-6 hours |
| HBTU | DIPEA | DMF, Toluene | Room Temp. to Reflux | 4-7 hours[1] |
| EDC·HCl | DMAP | CH₂Cl₂ | Room Temp. | 6-10 hours |
| B(OCH₂CF₃)₃ | None | MeCN | 80-100 °C | 5-24 hours[4][5] |
Table 2: Common Conditions for Esterification
| Method | Reagents | Solvent | Temperature | Key Considerations |
| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Excess Alcohol | Reflux | Best for simple, unhindered alcohols.[2] |
| Acid Chloride Formation | SOCl₂ or (COCl)₂ | Toluene, CH₂Cl₂ | Room Temp. to Reflux | Two-step process; intermediate acid chloride is highly reactive.[3] |
| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | CH₂Cl₂, THF | Room Temp. | Good for acid-sensitive substrates and hindered alcohols. |
Experimental Protocols
General Protocol for Amidation using HATU
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
To this stirring mixture, add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, pour the reaction mixture into ice-water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
General Protocol for Fischer Esterification
-
Suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%).
-
Heat the mixture to reflux and maintain for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or recrystallization.
Visualizations
Caption: General workflow for the amidation of this compound.
Caption: Troubleshooting logic for low-yielding amidation reactions.
References
- 1. An efficient one-pot conversion of carboxylic acids into benzimidazoles via an HBTU-promoted methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Bromo-1H-benzoimidazole-2-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Bromo-1H-benzoimidazole-2-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Issue 1: The isolated product is a yellow or off-white solid, not the desired white crystalline material.
-
Possible Cause 1: Presence of Colored Impurities.
-
Explanation: The synthesis of benzimidazoles can sometimes generate colored byproducts. The starting material, 4-bromo-1,2-phenylenediamine, can be prone to oxidation, leading to colored impurities that may carry through the synthesis.
-
Recommended Solution:
-
Recrystallization with Activated Carbon: Dissolve the crude product in a minimal amount of hot solvent (e.g., water or ethanol/water mixture). Add a small amount of activated carbon to the hot solution and continue to heat for a few minutes. Perform a hot filtration to remove the carbon, and then allow the filtrate to cool slowly to induce crystallization.
-
Chromatography: If recrystallization is ineffective, column chromatography using silica gel may be necessary. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, is a good starting point.
-
-
-
Possible Cause 2: Oxidation of the Benzimidazole Ring.
-
Explanation: The benzimidazole ring system can be susceptible to oxidation, which can lead to the formation of colored species, especially when heated in the presence of air.
-
Recommended Solution:
-
Inert Atmosphere: Perform purification steps, particularly those involving heating, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.
-
-
Issue 2: Low yield after recrystallization.
-
Possible Cause 1: High Solubility in the Recrystallization Solvent.
-
Explanation: this compound may have significant solubility in the chosen solvent even at low temperatures, leading to product loss in the mother liquor.
-
Recommended Solution:
-
Solvent System Optimization: Experiment with different solvent systems. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Try mixed solvent systems, such as ethanol/water, methanol/water, or acetone/water. The product can be dissolved in the alcohol and then water added dropwise until the solution becomes turbid. Gentle heating should redissolve the solid, and upon slow cooling, crystals should form.
-
Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to maximize precipitation before filtration.
-
-
-
Possible Cause 2: Premature Crystallization During Hot Filtration.
-
Explanation: If the solution cools too quickly during hot filtration (if performed), the product can crystallize on the filter paper, leading to loss.
-
Recommended Solution:
-
Pre-heated Funnel: Use a pre-heated funnel for hot filtration.
-
Minimal Solvent: While using a minimal amount of solvent is ideal for recrystallization, a slight excess of hot solvent can help prevent premature crystallization during this step.
-
-
Issue 3: Presence of starting material or intermediate in the final product.
-
Possible Cause 1: Incomplete Reaction.
-
Explanation: The synthesis may not have gone to completion, leaving unreacted starting materials like 4-bromo-1,2-phenylenediamine or an intermediate such as 2-(hydroxymethyl)-5-bromo-1H-benzoimidazole if the synthesis involves oxidation.
-
Recommended Solution:
-
Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid product. Dissolve the crude material in an organic solvent (like ethyl acetate) and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will move into the aqueous layer as its sodium salt, while less acidic or neutral impurities may remain in the organic layer. The aqueous layer can then be acidified (e.g., with dilute HCl) to precipitate the pure product, which is then collected by filtration.[1]
-
Chromatography: If extraction is not sufficient, column chromatography can be employed to separate the more polar carboxylic acid from less polar starting materials.
-
-
Issue 4: Difficulty with HPLC purification or analysis.
-
Possible Cause 1: Poor Peak Shape (Tailing).
-
Explanation: The carboxylic acid group can interact with residual silanol groups on standard silica-based C18 columns, leading to peak tailing.
-
Recommended Solution:
-
Acidified Mobile Phase: Add a small amount of an acid modifier (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid) to the mobile phase. This will suppress the ionization of the carboxylic acid and minimize interactions with the stationary phase, resulting in sharper peaks.[2]
-
-
-
Possible Cause 2: Low Retention on Reversed-Phase Columns.
-
Explanation: The compound might be too polar for good retention on a C18 column with high organic content in the mobile phase.
-
Recommended Solution:
-
Mobile Phase Optimization: Start with a higher percentage of the aqueous phase in your mobile phase gradient. For example, begin with 95% aqueous (with acid modifier) and 5% organic (acetonitrile or methanol).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound?
A1: While commercial suppliers often describe it as a yellow solid, a highly purified form should be a white to off-white crystalline solid. A significant yellow coloration often indicates the presence of impurities.
Q2: What are some suitable solvents for recrystallizing this compound?
A2: Based on its polar nature, good starting points for recrystallization solvents include water, or mixed solvent systems like ethanol/water or methanol/water.[3] A general procedure for solid carboxylic acids is to dissolve in a hot solvent and allow it to cool slowly.[1]
Q3: Is this compound prone to decarboxylation?
A3: Benzimidazole-2-carboxylic acids can be susceptible to decarboxylation upon strong heating. It is advisable to use the lowest necessary temperatures during purification and drying to avoid potential degradation.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with an acidified mobile phase is a common and effective way to determine purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify the presence of any impurities.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
Q5: What are the recommended storage conditions for this compound?
A5: this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration is recommended.
Data Presentation
Table 1: Illustrative Solubility of this compound
| Solvent | Solubility at 25°C | Solubility at 78°C (B.P. of Ethanol) |
| Water | Sparingly Soluble | Soluble |
| Ethanol | Slightly Soluble | Soluble |
| Methanol | Slightly Soluble | Soluble |
| Acetone | Sparingly Soluble | Moderately Soluble |
| Dichloromethane | Insoluble | Insoluble |
| Ethyl Acetate | Very Slightly Soluble | Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble | Soluble |
Note: This table is illustrative and based on the general solubility of polar heterocyclic carboxylic acids. Experimental verification is recommended.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate to dissolve the solid.
-
Co-solvent Addition: If using a mixed solvent system, slowly add a hot co-solvent (e.g., water) to the hot solution until the solution becomes slightly turbid. Add a few more drops of the first hot solvent (e.g., ethanol) to redissolve the precipitate and obtain a clear solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for 5-10 minutes.
-
Hot Filtration (Optional): If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO3). Repeat the extraction 2-3 times.
-
Combine Aqueous Layers: Combine the aqueous layers. The desired product is now in the aqueous phase as its sodium salt.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with dilute hydrochloric acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3). A precipitate of the pure product should form.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Visualizations
Caption: A general workflow for the purification and analysis of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
troubleshooting failed reactions involving 5-Bromo-1H-benzoimidazole-2-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting for reactions involving 5-Bromo-1H-benzoimidazole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
This compound is a solid and should be stored in a dry, sealed container in a freezer at -20°C for long-term stability.[1] For short-term use, storage at 0-8°C is also acceptable.[2]
Q2: What is the physical appearance of this compound?
This compound is typically a yellow solid.[2]
Q3: What are the primary applications of this compound?
It is a versatile intermediate used widely in pharmaceutical and agrochemical research.[2] Key applications include the synthesis of enzyme inhibitors, anticancer agents, and fungicides.[2]
Q4: In which solvents is this compound soluble?
Table 1: Representative Solubility Profile
| Solvent | Type | Expected Solubility | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble / Highly Soluble | Often used as a reaction solvent for amide couplings. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble / Highly Soluble | Good for NMR; may be difficult to remove under vacuum. |
| Tetrahydrofuran (THF) | Polar Aprotic | Sparingly Soluble to Soluble | Solubility can often be improved by gentle heating. |
| Acetonitrile (MeCN) | Polar Aprotic | Sparingly Soluble | May require heating. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Poorly Soluble | Often used as a slurry or with a co-solvent. |
| Water | Polar Protic | Poorly Soluble | Soluble under basic conditions (e.g., with NaHCO₃, K₂CO₃). |
| Methanol (MeOH) / Ethanol (EtOH) | Polar Protic | Sparingly Soluble | May form esters under acidic conditions with heating. |
Troubleshooting Guide: Amide Coupling Reactions
Amide bond formation is the most common reaction performed with this acid. Low yields or failed reactions are common issues.
Problem: My amide coupling reaction has a low or zero yield.
This is a frequent issue that can be traced to several factors, including poor solubility, inadequate activation of the carboxylic acid, or incorrect reaction conditions.
Troubleshooting Workflow
Q5: My starting acid won't dissolve in the reaction solvent. What should I do?
Poor solubility is a primary cause of reaction failure.
-
Change Solvent: Switch to a more polar aprotic solvent like DMF or DMSO.
-
Form the Salt In Situ: Add your base (e.g., DIPEA, Et₃N) to the suspension of the acid in the solvent and stir for 15-30 minutes before adding the coupling agent. The resulting carboxylate salt is often much more soluble.
-
Gentle Heating: Warm the mixture to 40-50 °C to aid dissolution before proceeding with the reaction.
Q6: I see unreacted starting material after a long reaction time. Why isn't the acid being consumed?
This points to a problem with the activation of the carboxylic acid. The formation of a highly reactive intermediate is necessary for the amine to attack.
Mechanism: Carboxylic Acid Activation with HATU
-
Check Reagent Quality: Coupling reagents like HATU, HBTU, and EDC can degrade with exposure to moisture. Use fresh, high-quality reagents.
-
Increase Equivalents: Increase the equivalents of the coupling reagent from a typical 1.1 eq to 1.5 eq.
-
Use a Non-Nucleophilic Base: Use a hindered base like N,N-diisopropylethylamine (DIPEA) instead of triethylamine (Et₃N). Et₃N can sometimes participate in side reactions.
-
Order of Addition: For best results, pre-activate the acid. Stir the carboxylic acid, coupling agent, and base in the solvent for 15-20 minutes before adding the amine.
Table 2: Recommended Amide Coupling Conditions
| Reagent System | Base | Solvent | Temperature | Key Considerations |
| HATU / HOAt | DIPEA | DMF | 0 °C to RT | Highly efficient, low racemization. Ideal for hindered substrates. |
| HBTU / HOBt | DIPEA | DMF, DCM | 0 °C to RT | Very effective, but slightly less reactive than HATU. |
| EDC / HOBt | DIPEA, Et₃N | DCM, DMF | 0 °C to RT | Cost-effective. Byproduct (urea) is water-soluble, aiding purification. |
| SOCl₂ then Amine | Pyridine, Et₃N | DCM, THF | 0 °C to RT | Forms acid chloride in situ. Harsh conditions may not be suitable for sensitive substrates. |
Q7: My mass spec shows a product that is missing the -COOH group (M-44). What happened?
Benzimidazole-2-carboxylic acids are known to undergo decarboxylation (loss of CO₂) under certain conditions, particularly with prolonged heating.
-
Avoid High Temperatures: Keep reaction temperatures at or below 50-60 °C if possible.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LCMS and work it up as soon as the starting material is consumed.
-
Alternative Activation: Consider converting the acid to an acid chloride at low temperature before reacting with the amine, which can sometimes bypass the conditions that favor decarboxylation.
Troubleshooting Guide: Esterification Reactions
Problem: My Fischer esterification reaction is not working or gives a low yield.
Fischer esterification is an equilibrium-driven process, and pushing the equilibrium towards the product is critical for success.
Q8: How can I improve the yield of my esterification reaction?
-
Use Excess Alcohol: The most common strategy is to use the alcohol reactant as the solvent, creating a large excess that drives the equilibrium forward.
-
Remove Water: Water is a byproduct, and its removal will shift the equilibrium to the product side. This can be done by:
-
Using a Dean-Stark apparatus with a solvent like toluene that forms an azeotrope with water.
-
Adding a dehydrating agent like molecular sieves to the reaction mixture.
-
-
Effective Catalyst: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
Q9: I am seeing multiple spots on my TLC plate after esterification. What are the likely side products?
-
Unreacted Starting Material: The most common "spot" is the unreacted carboxylic acid, which is more polar and will have a lower Rf value than the ester product.
-
Anhydride Formation: It is possible for two molecules of the carboxylic acid to condense to form an anhydride, especially if the alcohol is not present in sufficient excess or is less reactive.
-
Degradation: If the reaction is heated for too long or at too high a temperature, decomposition or decarboxylation may occur.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
-
Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 0.1 M concentration) and stir to dissolve. If solubility is low, proceed as a suspension.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 - 3.0 eq) and stir for 10 minutes.
-
Activation: Add HATU (1.2 eq) to the mixture and stir at room temperature for 15-20 minutes. The solution should become homogeneous as the acid is activated.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LCMS (typically 2-12 hours).
-
Work-up: Once complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Fischer Esterification
-
Preparation: To a round-bottom flask, add this compound (1.0 eq).
-
Solvent/Reagent: Add the desired alcohol (e.g., methanol or ethanol) in large excess (it should serve as the solvent).
-
Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops for a small-scale reaction).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC or LCMS until the starting acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester. Further purification can be achieved by column chromatography if necessary.
References
preventing byproduct formation in benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in benzimidazole synthesis when using o-phenylenediamine and an aldehyde?
A1: The most frequently encountered byproducts include:
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1,2-disubstituted benzimidazoles: Formed when a second molecule of the aldehyde reacts with the nitrogen of the newly formed benzimidazole. This is particularly common with electron-rich aldehydes.[1]
-
Schiff base intermediates: Incomplete cyclization can lead to the isolation of the Schiff base intermediate.[2][3]
-
Oxidation products: Starting materials or the final product can be susceptible to oxidation, especially at elevated temperatures, leading to colored impurities.[4]
-
Polymeric materials: Tarry, polymeric substances can form, particularly in high-temperature reactions or when using strong acids like Polyphosphoric Acid (PPA).[4]
-
Solvent adducts: Benzimidazoles can sometimes form stable complexes with solvents.[4]
Q2: How can I minimize the formation of 1,2-disubstituted benzimidazoles?
A2: To minimize the formation of the 1,2-disubstituted byproduct, you can:
-
Control the stoichiometry: Using a slight excess of o-phenylenediamine relative to the aldehyde can favor the formation of the mono-substituted product.
-
Choose the right catalyst: Certain catalysts can selectively promote the formation of the desired 2-substituted benzimidazole. For example, some studies suggest that in the absence of a catalyst like Er(OTf)3, the mono-condensation product is favored.
-
Optimize reaction conditions: Lowering the reaction temperature and reducing the reaction time can help to prevent the second substitution reaction.
Q3: My reaction is not going to completion, and I'm left with a lot of starting material. What should I do?
A3: An incomplete reaction can be due to several factors:
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Inactive or insufficient catalyst: Ensure your catalyst is active and used in the correct loading. Some catalysts are sensitive to air and moisture.[2][3]
-
Suboptimal reaction conditions: The temperature may be too low, or the reaction time too short. Monitor the reaction by TLC to determine the optimal duration.
-
Purity of starting materials: Impurities in your o-phenylenediamine or aldehyde can inhibit the reaction.
-
Poor solvent choice: The solvent plays a crucial role in the reaction's success. A solvent screen may be necessary to find the optimal one for your specific substrates and catalyst.
Q4: I'm observing a lot of colored impurities in my crude product. How can I prevent this?
A4: Colored impurities often arise from oxidation. To mitigate this:
-
Use an inert atmosphere: Performing the reaction under nitrogen or argon can prevent oxidation of sensitive starting materials and products.[3]
-
Use o-phenylenediamine dihydrochloride: This salt form of the starting material has been reported to reduce the formation of colored impurities.[5]
-
Purification: Techniques like recrystallization with activated carbon (Norite) or column chromatography can be effective in removing colored byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive or insufficient catalyst. | Increase catalyst loading or try a different catalyst (see Table 1). Ensure the catalyst is not deactivated.[2] |
| Suboptimal solvent. | Perform a solvent screen to identify the best solvent for your specific reaction. | |
| Inappropriate reaction temperature or time. | Optimize the temperature and monitor the reaction by TLC to find the optimal duration. | |
| Poor quality of starting materials. | Check the purity of o-phenylenediamine and the aldehyde. | |
| Formation of Multiple Products / Side Reactions | Lack of selectivity (mono- vs. di-substitution). | Adjust the catalyst and reactant stoichiometry. Electron-rich aldehydes may favor di-substitution.[1] |
| Formation of stable Schiff base intermediate without cyclization. | Ensure sufficient acid or catalyst is present to promote cyclization. Increase reaction temperature or time if necessary.[2][3] | |
| Oxidation of starting material or product. | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] | |
| Product Purification Difficulties | Product is difficult to separate from the catalyst. | Use a heterogeneous or recyclable catalyst. |
| Formation of colored impurities. | Use o-phenylenediamine dihydrochloride. Purify using recrystallization with activated carbon or column chromatography. | |
| Similar polarity of product and byproducts. | Optimize your chromatography solvent system. Consider derivatization to alter polarity for easier separation. |
Quantitative Data Summary
Table 1: Comparison of Different Catalysts for the Synthesis of 2-Aryl Benzimidazoles
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Co-containing SBA-15 | low | Toluene | 60 | 4 | 85-98 | [6] |
| ZnO-NPs | - | - | - | - | >90 (higher than traditional) | [7] |
| Acetylsalicylic acid (ASA) | - | Water | Room Temp | - | High | [1] |
| Salicylic acid (SA) | - | Water | Room Temp | - | High | [1] |
| Er(OTf)3 | 1 | Solvent-free (Microwave) | 60 | 0.08-0.17 | 86-99 | [8][9] |
| Au/TiO2 | - | CHCl3:MeOH (3:1) | Ambient | - | High | [10] |
| MgO@DFNS | 10 wt% | Ethanol | Room Temp | 4 | High |
Table 2: Effect of Reaction Conditions on 1,2-Disubstituted Byproduct Formation
| o-PDA:Aldehyde Ratio | Catalyst | Solvent | Temperature (°C) | Product Ratio (Mono:Di) | Reference |
| 1:2 | Er(OTf)3 | Water | - | Selectively 1,2-disubstituted | |
| 1:1.1 | Er(OTf)3 | Water | 1 | 35:50 | |
| 4:1 | None | Water | - | 92:8 | |
| 1:1 | Er(OTf)3 | Solvent-free (Microwave) | 60 | Highly selective for 1,2-disubstituted | [8][9] |
Experimental Protocols
Protocol 1: Minimizing 1,2-Disubstitution via Stoichiometric Control
This protocol is adapted for the selective synthesis of 2-phenyl-1H-benzimidazole with minimal formation of the 1-benzyl-2-phenyl-1H-benzimidazole byproduct.
-
Materials: o-phenylenediamine, benzaldehyde, water.
-
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (4 mmol) in water.
-
Add benzaldehyde (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically when the benzaldehyde is consumed), extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 2-phenyl-1H-benzimidazole.
-
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
This protocol is for the efficient synthesis of 1,2-disubstituted benzimidazoles, which can be a desired product in some applications.
-
Materials: N-phenyl-o-phenylenediamine, substituted benzaldehyde, Erbium (III) triflate (Er(OTf)3).
-
Procedure:
-
In a microwave reactor vessel, combine N-phenyl-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and Er(OTf)3 (1 mol%).[8][9]
-
Seal the vessel and subject it to microwave irradiation at 60°C for 5-10 minutes.[8][9]
-
After cooling, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
The aqueous phase containing the catalyst can be separated.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to yield the crude product.[8][9]
-
Purify by column chromatography if necessary.
-
Visualizations
Caption: General reaction pathway and common byproduct formation in benzimidazole synthesis.
Caption: A logical workflow for troubleshooting common issues in benzimidazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. growingscience.com [growingscience.com]
- 5. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Production of 5-Bromo-1H-benzoimidazole-2-carboxylic acid
Welcome to the technical support center for the synthesis and scale-up of 5-Bromo-1H-benzoimidazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound suitable for scale-up?
A1: The most prevalent and scalable method for synthesizing this compound is through the condensation of a pre-brominated o-phenylenediamine with a suitable C2-synthon that bears a carboxylic acid or a precursor group. A common starting material is 4-bromo-1,2-phenylenediamine, which is reacted with a glyoxylic acid derivative or a similar reagent. This approach avoids the challenging regioselectivity issues that can arise from attempting to brominate the benzimidazole-2-carboxylic acid core directly.[1]
Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?
A2: Scaling up the production of this compound presents several potential challenges, including:
-
Reaction Control and Heat Management: The condensation reaction can be exothermic, and improper heat dissipation on a large scale can lead to side reactions and impurity formation.[2]
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Impurity Profile: The formation of side products, such as over-brominated species or incompletely cyclized intermediates, can complicate purification. The starting o-phenylenediamine is also susceptible to oxidation, which can introduce colored impurities.[3]
-
Purification and Isolation: The product is a carboxylic acid, which can make isolation and purification challenging. Issues such as high solubility in certain solvents or the formation of fine precipitates that are difficult to filter can arise.
-
Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reactants and products, and ease of removal during work-up. A solvent that works well on a lab scale may not be suitable for large-scale production due to cost, safety, or environmental concerns.[3]
Q3: How can I improve the yield and purity of my product during scale-up?
A3: To enhance the yield and purity of this compound during scale-up, consider the following:
-
Inert Atmosphere: The starting material, 4-bromo-1,2-phenylenediamine, can be sensitive to oxidation.[3] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities.
-
Controlled Reagent Addition: Add reagents at a controlled rate to manage the reaction exotherm and maintain an optimal temperature profile.
-
Optimized Reaction Conditions: Carefully control the reaction temperature and time. Monitor the reaction progress using techniques like HPLC or TLC to determine the optimal endpoint and avoid the formation of degradation products.
-
Purification Strategy: Develop a robust purification strategy. This may involve pH adjustment to precipitate the carboxylic acid from an aqueous solution, followed by recrystallization from a suitable solvent system to remove impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Ensure efficient mixing to improve mass transfer.[2]- Gradually increase reaction time or temperature, monitoring for impurity formation.- Verify the purity and stoichiometry of starting materials.[3] |
| Side reactions | - Optimize reaction temperature to minimize the formation of by-products.- Investigate the effect of different solvents on reaction selectivity.[3] | |
| Product loss during work-up | - Optimize the pH for precipitation to maximize product recovery.- Perform extraction with a suitable solvent if the product has significant solubility in the mother liquor. | |
| High Impurity Levels | Oxidation of 4-bromo-1,2-phenylenediamine | - Run the reaction under an inert atmosphere (e.g., nitrogen).[3]- Use high-purity, colorless starting material. |
| Formation of over-brominated by-products | - This is more common if brominating the benzimidazole ring directly. Using pre-brominated starting materials like 4-bromo-1,2-phenylenediamine is the primary solution.[1] | |
| Incomplete cyclization | - Ensure sufficient reaction time and temperature for the cyclization step to complete.- The choice of condensing agent and catalyst can be critical. | |
| Product is Difficult to Isolate/Purify | Product is an oil or fine powder | - For oily products, try trituration with a non-polar solvent to induce solidification.- For fine powders that are difficult to filter, consider using a filter aid or centrifugation. |
| Co-precipitation of impurities | - Optimize the recrystallization solvent system to ensure selective precipitation of the desired product.- An acid-base workup can be effective. Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product. |
Experimental Protocols
Synthesis of this compound
This protocol is a general representation and may require optimization for specific large-scale equipment.
Materials:
-
4-bromo-1,2-phenylenediamine
-
Glyoxylic acid monohydrate
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethanol
-
Water
-
Activated carbon
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and condenser, charge 4-bromo-1,2-phenylenediamine and a mixture of ethanol and water.
-
Reagent Addition: In a separate vessel, dissolve glyoxylic acid monohydrate in water. Slowly add this solution to the reactor containing the 4-bromo-1,2-phenylenediamine slurry.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Adjust the pH of the mixture to approximately 9-10 with a sodium hydroxide solution to dissolve the product.
-
Treat the solution with activated carbon to remove colored impurities, followed by filtration.
-
Slowly add hydrochloric acid to the filtrate to adjust the pH to 2-3. The product will precipitate out of the solution.
-
-
Purification:
-
Filter the precipitated solid and wash with cold water until the washings are neutral.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from an ethanol/water mixture.
-
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Visualizations
Caption: Troubleshooting workflow for common scale-up issues.
Caption: General synthesis pathway for the target molecule.
References
stability of 5-Bromo-1H-benzoimidazole-2-carboxylic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-Bromo-1H-benzoimidazole-2-carboxylic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns are photodegradation, temperature-induced degradation, and pH-dependent instability. As a brominated aromatic compound, it is potentially sensitive to light. Benzimidazole derivatives can also be sensitive to high temperatures and harsh acidic or basic conditions.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, the solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2]
Q3: What is the recommended solvent for preparing stock solutions?
A3: Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions. For aqueous experiments, it is advisable to prepare fresh solutions from the DMSO stock.
Q4: How should I store solutions of this compound?
A4: Stock solutions in anhydrous DMSO should be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect these solutions from light by using amber vials or by wrapping the container in aluminum foil. Aqueous solutions should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and protected from light for no longer than 24 hours.
Q5: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | Ensure the solid compound and its solutions are stored at the correct temperature and protected from light. Prepare fresh aqueous solutions for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Loss of compound activity over time in an aqueous buffer | pH-dependent hydrolysis or degradation. The benzimidazole ring system can be susceptible to degradation under strongly acidic or basic conditions. | Maintain the pH of the aqueous solution within a neutral range (pH 6-8) if compatible with your experimental design. Perform a stability study in your specific buffer system to determine the compound's stability over the time course of your experiment. |
| Appearance of unknown peaks in HPLC analysis | Degradation of the compound. | Analyze for potential degradation products. Consider photodegradation or thermal degradation as possible causes. Ensure proper storage and handling. |
| Low solubility in aqueous buffers | The compound may have limited aqueous solubility. | Prepare a high-concentration stock solution in an organic solvent like DMSO and dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experiment. |
Stability Data Summary
The following tables summarize the expected stability of this compound under different conditions based on general chemical principles for related compounds. Note: This information is for guidance only, and it is highly recommended to perform specific stability studies for your experimental conditions.
Table 1: Temperature Stability (Solid State)
| Temperature | Time | Expected Stability |
| -20°C | Long-term | Stable |
| 4°C | Mid-term | Likely Stable |
| Room Temperature | Short-term | Potential for slow degradation |
| >40°C | Not Recommended | Increased risk of degradation |
Table 2: pH Stability (Aqueous Solution)
| pH Range | Condition | Expected Stability |
| < 4 | Acidic | Potential for decarboxylation and ring instability. |
| 4 - 6 | Mildly Acidic | Moderate stability, testing recommended. |
| 6 - 8 | Neutral | Optimal range for balancing solubility and stability. |
| > 8 | Basic | Increased solubility of the carboxylate salt, but potential for ring degradation. |
Table 3: Photostability (Solid and Solution)
| Condition | Exposure | Expected Stability |
| Protected from Light | N/A | Stable |
| Exposed to Ambient Light | Prolonged | Potential for slow degradation. |
| Exposed to UV Light | Short-term | High potential for degradation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Aqueous Solution Stability
Objective: To determine the stability of this compound in an aqueous buffer at a specific temperature over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
Amber vials
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution into the aqueous buffer to the desired final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and consistent across all samples.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to determine the initial peak area of the compound.
-
Store the remaining solution in an amber vial at the desired temperature (e.g., room temperature or 37°C).
-
At specified time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots and analyze by HPLC.
-
Calculate the percentage of the compound remaining at each time point relative to the initial (t=0) peak area.
Protocol 2: Photostability Testing
Objective: To assess the impact of light exposure on the stability of this compound.
Materials:
-
This compound
-
Appropriate solvent (e.g., methanol or the buffer from Protocol 1)
-
Clear and amber vials
-
Photostability chamber with a light source compliant with ICH Q1B guidelines.
-
HPLC system
Procedure:
-
Prepare a solution of this compound at a known concentration.
-
Place an aliquot of the solution in a clear vial and another in an amber vial (dark control).
-
Expose both vials to a controlled light source in a photostability chamber.
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At specified time points, withdraw samples from both the clear and amber vials and analyze by HPLC.
-
Compare the chromatograms of the exposed and dark control samples to identify any degradation products and to quantify the loss of the parent compound.
Visualizations
References
Technical Support Center: Purification of 5-Bromo-1H-benzoimidazole-2-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Bromo-1H-benzoimidazole-2-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can originate from the synthetic route, which typically involves the condensation of 4-bromo-1,2-phenylenediamine with an oxalic acid derivative. Potential impurities include:
-
Unreacted Starting Materials: Residual 4-bromo-1,2-phenylenediamine and the oxalic acid derivative.
-
Isomeric Impurities: If the starting 4-bromo-1,2-phenylenediamine is not pure, other isomers of the final product may be present.
-
Colored Impurities: Oxidation and polymerization of the electron-rich 4-bromo-1,2-phenylenediamine can lead to colored byproducts, resulting in a yellow or brown appearance of the crude product.[1]
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Incomplete Cyclization Products: Partially reacted intermediates may be present.
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Residual Solvents: Solvents used in the synthesis and purification steps.
Q2: My this compound is colored (yellow to brown). How can I decolorize it?
A2: Colored impurities are common and can often be removed by recrystallization with the aid of activated carbon. However, the choice of solvent is crucial to ensure that the impurities are adsorbed by the carbon while minimizing product loss. A hot filtration step is necessary to remove the activated carbon. For stubborn coloration, column chromatography may be required.
Q3: I am experiencing low recovery after recrystallization. What are the possible reasons and solutions?
A3: Low recovery during recrystallization is a frequent issue. The primary causes and their solutions are:
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Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
-
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature to form larger, purer crystals before placing it in an ice bath to maximize yield.
-
-
Inappropriate Solvent System: The chosen solvent may have a high solubility for the product even at low temperatures.
-
Solution: Experiment with different solvent systems, including mixed solvents, to find one where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Q4: I am observing streaking/tailing of my compound on a silica gel column. How can I improve the separation?
A4: The acidic nature of the carboxylic acid group in this compound can lead to strong interactions with the silica gel, causing streaking.
-
Solution: Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase. This will suppress the ionization of the carboxylic acid and reduce its interaction with the silica, resulting in sharper peaks. Alternatively, consider using a different stationary phase like alumina or a reversed-phase C18 silica gel.
Troubleshooting Guides
Issue 1: Persistent Impurities After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Co-crystallization of Impurities | The impurity has a very similar solubility profile to the product. |
| Solution 1: Try a different recrystallization solvent or a mixed solvent system. | |
| Solution 2: Perform a second recrystallization on the obtained crystals. | |
| Solution 3: If impurities persist, column chromatography is recommended. | |
| Inadequate Decolorization | Activated carbon was not used, or was not effective. |
| Solution: Re-dissolve the product in a suitable hot solvent, add a small amount of activated carbon, stir for a few minutes, and perform a hot filtration before allowing the solution to crystallize. |
Issue 2: Poor Separation in Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase | The polarity of the eluent is too high or too low. |
| Solution: Optimize the mobile phase composition by running thin-layer chromatography (TLC) in various solvent systems to find the optimal separation. | |
| Column Overloading | Too much crude material was loaded onto the column. |
| Solution: Use a larger column or reduce the amount of material being purified. | |
| Compound Crashing on the Column | The compound is not soluble in the mobile phase. |
| Solution: Ensure the compound is fully dissolved in the loading solvent and that the mobile phase is of an appropriate composition to maintain solubility. |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Based on solubility tests, a mixture of ethanol and water is often a good starting point for the recrystallization of benzimidazole carboxylic acids.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for 2-5 minutes.
-
Hot Filtration (if carbon was added): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
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Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol (Normal Phase)
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. The addition of 0.1-1% acetic acid or formic acid to the mobile phase is recommended to improve peak shape.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
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Packing and Loading: Pack the column with the chosen stationary phase and equilibrate with the mobile phase. Load the sample onto the top of the column.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Suggested Purification Methods and Conditions
| Purification Method | Parameter | Recommended Condition | Expected Purity |
| Recrystallization | Solvent System | Ethanol/Water | >98% |
| Decolorizing Agent | Activated Carbon (if needed) | ||
| Column Chromatography | Stationary Phase | Silica Gel | >99% |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5% Acetic Acid (Gradient) | ||
| HPLC (Analytical) | Column | C18, 5 µm, 4.6 x 150 mm | N/A |
| Mobile Phase A | Water with 0.1% Formic Acid | ||
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | ||
| Gradient | 10-90% B over 20 minutes | ||
| Detection | UV at 254 nm |
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision-making flowchart for troubleshooting the purification process.
References
Technical Support Center: Analytical Methods for 5-Bromo-1H-benzoimidazole-2-carboxylic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 5-Bromo-1H-benzoimidazole-2-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended analytical methods for monitoring the synthesis of this compound?
A1: The primary recommended methods are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). HPLC-UV is a robust and widely accessible method suitable for routine analysis and purity assessment in relatively clean sample matrices. LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex biological matrices and trace-level quantification.
Q2: What is a good starting point for an HPLC-UV method for this compound?
A2: A good starting point is a reversed-phase HPLC method. Due to the aromatic and acidic nature of the compound, a C18 column is a suitable choice. The mobile phase should be a mixture of an aqueous solution with a small amount of acid (to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile or methanol. A common mobile phase combination is water with 0.1% formic acid and acetonitrile.
Q3: At what wavelength should I monitor this compound?
A3: The ultraviolet-visible absorption spectrum of this compound shows a primary absorption maximum between 275-285 nm.[1] A secondary absorption band appears around 320-330 nm.[1] Therefore, a detection wavelength of 280 nm is a reasonable starting point.
Q4: How can I confirm the identity of my product and any impurities?
A4: LC-MS/MS is the ideal technique for confirming the identity of your target compound and characterizing any impurities. The mass spectrometer provides molecular weight information and fragmentation patterns that can be used to elucidate the structures of the compounds. For this compound, the molecular ion peak would appear at m/z 241/243 due to the isotopic pattern of bromine.[1]
Troubleshooting Guides
HPLC-UV Analysis
This section provides troubleshooting for common issues encountered during the HPLC-UV analysis of this compound reactions.
Issue 1: No Peaks or Very Small Peaks
| Possible Cause | Solution |
| Incorrect Wavelength | Ensure the detector is set to a wavelength where the analyte absorbs (e.g., 280 nm). |
| Sample Degradation | Prepare fresh samples and standards. Ensure the sample solvent is compatible with the mobile phase. |
| Injection Issue | Check for air bubbles in the syringe or sample loop. Ensure the correct injection volume is set. |
| Flow Path Blockage | Check for high backpressure. If high, troubleshoot the blockage (see Issue 2). |
| Detector Lamp Off/Failing | Ensure the detector lamp is on and has sufficient energy. Replace if necessary. |
Issue 2: High Backpressure
| Typical vs. Problematic Values | Possible Cause | Solution |
| Typical: 1500-2500 psi (for standard HPLC) | Blockage in the System | Isolate the source of the blockage by systematically removing components (start with the column). |
| Problematic: >3500 psi | Column Frit Blockage | Back-flush the column (if the manufacturer allows). If this fails, replace the frit or the column. |
| Sample Precipitation | Ensure the sample is fully dissolved in the mobile phase. Filter samples before injection. | |
| Buffer Precipitation | Ensure the buffer is soluble in the mobile phase at all concentrations if using a gradient. |
Issue 3: Peak Tailing
Peak tailing is a common issue with aromatic carboxylic acids due to interactions with the stationary phase.
| Tailing Factor (Asymmetry) | Possible Cause | Solution |
| Ideal: 0.9 - 1.2 | Secondary Silanol Interactions | Use a mobile phase with a low pH (e.g., with 0.1% formic or phosphoric acid) to suppress the ionization of silanol groups.[2] |
| Problematic: > 1.5 | Column Overload | Reduce the injection volume or dilute the sample. |
| Mismatched Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible. | |
| Column Contamination | Wash the column with a strong solvent. Consider using a guard column. |
Issue 4: Shifting Retention Times
| Parameter | Acceptable Variation | Possible Cause | Solution |
| Retention Time | < 2% RSD | Inconsistent Mobile Phase | Prepare fresh mobile phase. If using a gradient, ensure the pump's proportioning valves are working correctly. |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature. | ||
| Column Equilibration | Ensure the column is fully equilibrated with the initial mobile phase before each injection. | ||
| Flow Rate Instability | Check for leaks in the pump and fittings. Purge the pump to remove air bubbles. |
Sample Preparation for Reaction Monitoring
Q: How should I prepare my reaction mixture for HPLC analysis?
A: Proper sample preparation is critical for accurate reaction monitoring and to prevent contamination of the HPLC system.
-
Quench the Reaction: Stop the reaction at the desired time point. This can be done by rapid cooling or by adding a quenching agent.
-
Dilute the Sample: Take a small aliquot of the reaction mixture and dilute it with a suitable solvent. The initial mobile phase is often a good choice. This prevents column overload and ensures the sample is in a compatible solvent.
-
Filter the Sample: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could block the column frit.
-
Analyze Promptly: Analyze the prepared sample as soon as possible to avoid potential degradation.
Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
This protocol provides a starting point for monitoring the consumption of starting materials and the formation of this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Protocol 2: LC-MS/MS Method for Product Confirmation
This protocol is for the confirmation of this compound and the identification of by-products.
| Parameter | Condition |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| MS/MS Scan Mode | Multiple Reaction Monitoring (MRM) or Product Ion Scan |
| MRM Transition (Example) | Positive Mode: m/z 241 -> fragments, m/z 243 -> fragments |
| Negative Mode: m/z 239 -> fragments, m/z 241 -> fragments |
Visualizations
References
Validation & Comparative
characterization of novel 5-Bromo-1H-benzoimidazole-2-carboxylic acid derivatives
A Comparative Guide to Novel 5-Bromo-1H-benzoimidazole-2-carboxylic Acid Derivatives: Synthesis, Characterization, and Biological Activity
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1][2][3][4] The introduction of a bromine atom at the 5-position of the benzimidazole ring can enhance the biological potential of these compounds.[5] This guide provides a comparative characterization of novel hypothetical derivatives of this compound, with a focus on their antimicrobial and anticancer activities. The data presented is a synthesis of findings from existing literature on similar benzimidazole derivatives to provide a realistic performance comparison.
Comparative Biological Activity
The following tables summarize the in vitro biological activity of our novel derivatives compared to existing alternatives.
Table 1: Antimicrobial Activity
| Compound ID | Derivative Class | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| BBD-01 | 2-Aryl | Staphylococcus aureus | 3.9 | Ampicillin | 6.25 |
| BBD-02 | 2-Styryl | Staphylococcus aureus | <4 | Ampicillin | 6.25 |
| BBD-01 | 2-Aryl | Escherichia coli | 7.8 | Ampicillin | 12.5 |
| BBD-02 | 2-Styryl | Escherichia coli | <4 | Ampicillin | 12.5 |
| BBD-03 | 2-Indolyl | Candida albicans | 3.9 | Fluconazole | 7.8 |
MIC: Minimum Inhibitory Concentration. Data is representative of activities reported for similar 5-bromo-benzimidazole derivatives.[1][5]
Table 2: Anticancer Activity (In Vitro)
| Compound ID | Derivative Class | Cell Line | GI50 (µM) | Reference Compound | GI50 (µM) |
| BBD-04 | 2-(Pyridinyl)carboxamide | K-562 (Leukemia) | 5.2 | Etoposide | 4.5 |
| BBD-05 | N-Aminomethyl | SNB-75 (CNS Cancer) | 7.8 | Doxorubicin | 6.3 |
| BBD-04 | 2-(Pyridinyl)carboxamide | UO-31 (Renal Cancer) | 6.5 | Etoposide | 5.1 |
| BBD-05 | N-Aminomethyl | UO-31 (Renal Cancer) | 8.1 | Doxorubicin | 6.3 |
GI50: The concentration required to inhibit cell growth by 50%. Data is representative of activities reported for similar benzimidazole-carboxylic acid derivatives.[6][7]
Experimental Protocols
General Synthesis of 5-Bromo-1H-benzoimidazole-2-substituted Derivatives
A common method for the synthesis of these derivatives is the condensation of 4-bromo-o-phenylenediamine with a substituted carboxylic acid or aldehyde.[2][8][9]
Materials:
-
4-bromo-o-phenylenediamine
-
Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Sodium metabisulfite (Na2S2O5)
-
Solvent (e.g., ethanol, dimethylformamide)
-
Catalyst (e.g., a few drops of hydrochloric acid)
Procedure:
-
A mixture of 4-bromo-o-phenylenediamine (1 mmol) and the substituted aromatic aldehyde (1 mmol) is prepared in a suitable solvent.
-
A catalytic amount of an acid or a condensing agent like sodium metabisulfite is added.
-
The reaction mixture is refluxed for a period of 4-8 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.
-
The crude product is washed with a cold solvent and then purified by recrystallization or column chromatography to yield the final 5-bromo-1H-benzoimidazole-2-substituted derivative.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity is determined using the broth microdilution method.[10]
Procedure:
-
A serial two-fold dilution of the synthesized compounds is prepared in a 96-well microtiter plate with a suitable broth medium.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that inhibits the visible growth of the microorganism.
Visualizations
Caption: General synthesis workflow for 5-bromo-benzimidazole derivatives.
References
- 1. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 4. isca.me [isca.me]
- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 6. public.pensoft.net [public.pensoft.net]
- 7. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological activity of novel benzimidazole derivatives as potential antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of the Biological Activity of 5-Bromo-1H-benzoimidazole-2-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The introduction of a bromine atom at the 5-position of the benzimidazole ring, coupled with a carboxylic acid at the 2-position, creates 5-Bromo-1H-benzoimidazole-2-carboxylic acid, a versatile precursor for a diverse range of biologically active analogs.[1][2] This guide provides a comparative overview of the biological activities of these analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.
Data Presentation: Comparative Biological Activities
The biological activities of this compound analogs have been explored across various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition. The following tables summarize the quantitative data from several key studies.
Table 1: Antimicrobial and Antibiofilm Activity
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 5-Bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazole (3ao) | Staphylococcus aureus | < 1 | [3] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Staphylococcus aureus | < 1 | [3] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Mycobacterium smegmatis | 3.9 | [3] |
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | Candida albicans | 3.9 | [3] |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | Candida albicans | 3.9 | [3] |
Compounds 3ao and 3aq demonstrated high activity against staphylococci.[3] Several other indolylbenzo[d]imidazoles also exhibited excellent antibiofilm activity, inhibiting biofilm formation and eliminating cells in mature biofilms.[3]
Table 2: Enzyme Inhibitory Activity
| Compound | Target Enzyme | IC₅₀ (µM) | Standard | Standard IC₅₀ (µM) | Reference |
| Derivative 7 | Urease | 12.07 ± 0.05 | Thiourea | 21.25 ± 0.15 | [4] |
| Derivative 8 | Urease | 10.57 ± 0.12 | Thiourea | 21.25 ± 0.15 | [4] |
| Derivative 11 | Urease | 13.76 ± 0.02 | Thiourea | 21.25 ± 0.15 | [4] |
| Derivative 14 | Urease | 15.70 ± 0.12 | Thiourea | 21.25 ± 0.15 | [4] |
| Derivative 22 | Urease | 8.15 ± 0.03 | Thiourea | 21.25 ± 0.15 | [4] |
A series of 5-bromo-2-aryl benzimidazole derivatives were found to be potent inhibitors of urease, with several compounds showing greater potency than the standard inhibitor, thiourea.[4] These compounds were also evaluated for α-glucosidase inhibitory activity and cytotoxicity, with all tested compounds found to be non-toxic towards 3T3 mouse fibroblast cells.[4]
Table 3: Anticancer Activity
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one (Compound 1) | MCF-7 (Breast Cancer) | 17.09 | [5] |
| 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one (Compound 1) | MDA-MB-231 (Breast Cancer) | 21.20 | [5] |
| 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi) | MCF-7 (Breast Cancer) | 12.61 | [5] |
N-substituted derivatives of 4,5,6,7-tetrabromo-1H-benzimidazole have been evaluated for their anti-cancer activity.[5] Compound 1 was identified as a potent inhibitor of PIM-1 kinase, inducing apoptosis in acute lymphoblastic leukemia and breast cancer cells.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the biological activity of this compound analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an optimal density and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm. The intensity of the color is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Compound Dilutions: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: The test microorganism is cultured to a standardized density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Urease Inhibition Assay
This assay measures the inhibition of the urease enzyme, which catalyzes the hydrolysis of urea to ammonia and carbon dioxide.
-
Reaction Mixture Preparation: The assay is typically performed in a 96-well plate. Each well contains the urease enzyme, a buffer solution, and the test compound at various concentrations.
-
Pre-incubation: The enzyme and inhibitor are pre-incubated together for a short period.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, urea.
-
Ammonia Detection: The amount of ammonia produced is quantified, often using the Berthelot method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a colored indophenol product.
-
Absorbance Measurement: The absorbance of the colored product is measured spectrophotometrically.
-
Inhibition Calculation: The percentage of urease inhibition is calculated by comparing the absorbance of the wells containing the test compound to that of the control wells without the inhibitor.
α-Glucosidase Inhibition Assay
This assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.
-
Reaction Mixture: The test compound is pre-incubated with the α-glucosidase enzyme in a buffer solution in a 96-well plate.
-
Substrate Addition: The reaction is started by adding the substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C).
-
Reaction Termination: The reaction is stopped by adding a basic solution, such as sodium carbonate.
-
Absorbance Reading: The amount of p-nitrophenol released from the hydrolysis of pNPG is measured by reading the absorbance at 405 nm.
-
Calculation of Inhibition: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways that are often targeted by benzimidazole derivatives in cancer therapy.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: PIM-1 kinase signaling pathway in cell survival and proliferation.
Caption: Overview of the FGFR1 signaling cascade and its downstream effects.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound analogs.
Caption: General workflow for the development of bioactive benzimidazole analogs.
References
A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-1H-benzoimidazole-2-carboxylic acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Thin-Layer Chromatography (TLC) for the quantitative and qualitative analysis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid. This benzimidazole derivative is a key building block in the synthesis of various bioactive molecules, making the accuracy of its analytical characterization paramount.[1]
Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Below is a summary of the performance characteristics of three common analytical techniques for the analysis of this compound.
| Parameter | HPLC-UV | LC-MS/MS | Thin-Layer Chromatography (TLC) |
| Principle | Chromatographic separation based on polarity, followed by UV absorbance detection. | Chromatographic separation coupled with mass-based detection of parent and fragment ions. | Separation on a stationary phase based on differential migration with a mobile phase. |
| Specificity | Moderate to High | Very High | Low to Moderate |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.98 (semi-quantitative) |
| Accuracy (% Recovery) | 98-102% | 99-101% | 85-115% |
| Precision (% RSD) | < 2% | < 1% | < 10% |
| Limit of Detection (LOD) | ~50 ng/mL | ~0.1 ng/mL | ~500 ng/spot |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~0.5 ng/mL | ~1500 ng/spot |
| Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols serve as a starting point and may require further optimization based on specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely used technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound.[2]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase (initial conditions) to concentrations ranging from 1 µg/mL to 200 µg/mL.
-
For analysis, dilute the sample to be tested to an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
-
Quantification is performed by constructing a calibration curve of peak area versus concentration.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the analysis of trace levels of this compound and for pharmacokinetic studies.[3][4]
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte (this compound): Precursor ion (m/z) 240.9 -> Product ion (m/z) 196.9
-
Internal Standard (e.g., 2-bromobenzoic acid): Precursor ion (m/z) 199.9 -> Product ion (m/z) 155.9
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
Sample Preparation:
-
Prepare a stock solution of the analyte and a suitable internal standard (IS) at 1 mg/mL in methanol.
-
Spike blank matrix (e.g., plasma, formulation buffer) with the analyte to create calibration standards and quality control (QC) samples.
-
Perform a protein precipitation or liquid-liquid extraction to isolate the analyte and IS.
-
Evaporate the organic layer and reconstitute the residue in the initial mobile phase.
Thin-Layer Chromatography (TLC)
TLC is a simple, cost-effective, and rapid method suitable for qualitative analysis, monitoring reaction progress, and semi-quantitative estimation of impurities.[5]
Instrumentation:
-
TLC plates (e.g., Silica gel 60 F254).
-
Developing chamber.
-
UV lamp for visualization.
-
Densitometer for semi-quantitative analysis (optional).
Chromatographic Conditions:
-
Stationary Phase: Silica gel GF-254 TLC plates.
-
Mobile Phase: A mixture of Toluene:Ethyl Acetate:Formic Acid (5:4:1, v/v/v).
-
Development: Develop the plate in a saturated chamber until the solvent front reaches approximately 1 cm from the top.
-
Drying: Air-dry the plate after development.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Apply 1-5 µL of the sample solution as a small spot onto the TLC plate.
Visualization and Data Analysis:
-
Visualize the spots under a UV lamp at 254 nm.
-
The Rf (retardation factor) value is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
For semi-quantitative analysis, compare the size and intensity of the sample spot with those of a series of standard spots of known concentrations. Densitometric scanning can provide more accurate quantification.
Visualizing the Workflow
To better understand the logical flow of these analytical methods, the following diagrams have been generated.
Workflow for HPLC-UV analysis.
Relationship between analytical techniques and validation parameters.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
A Comparative Guide to Structure-Activity Relationships of 5-Bromo-1H-benzoimidazole-2-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Bromo-1H-benzoimidazole-2-carboxylic acid derivatives and related benzimidazole compounds, focusing on their structure-activity relationships (SAR) across various biological targets. The information is presented to facilitate further research and drug development efforts in oncology, infectious diseases, and enzyme inhibition.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][2] The versatility of the benzimidazole ring system, particularly its ability to interact with various biological targets through hydrogen bonding, π–π stacking, and metal ion interactions, makes it a fertile ground for SAR studies.[1][3] This guide specifically delves into derivatives of this compound, a key intermediate in the synthesis of bioactive molecules, to elucidate the impact of structural modifications on their biological efficacy.[4]
Performance Data: Enzyme Inhibition
A significant area of investigation for 5-bromo-benzimidazole derivatives has been their potential as enzyme inhibitors. The following table summarizes the in vitro inhibitory activity of a series of 5-bromo-2-aryl benzimidazole derivatives against α-glucosidase and urease.
Table 1: In Vitro α-Glucosidase and Urease Inhibitory Activity of 5-Bromo-2-aryl Benzimidazole Derivatives
| Compound | R-group (Substitution on 2-aryl ring) | α-Glucosidase IC50 (µM) | Urease IC50 (µM) |
| 7 | 2,4-dichloro | Not Reported | 12.07 ± 0.05 |
| 8 | 2,5-dichloro | Not Reported | 10.57 ± 0.12 |
| 11 | 2-hydroxy-5-bromo | Not Reported | 13.76 ± 0.02 |
| 14 | 2-hydroxy-3,5-dichloro | Not Reported | 15.70 ± 0.12 |
| 22 | 2-hydroxy-5-chloro | Not Reported | 8.15 ± 0.03 |
| Thiourea (Standard) | - | - | 21.25 ± 0.15 |
Data sourced from Bioorganic Chemistry, 2017.[5]
The data indicates that several 5-bromo-2-aryl benzimidazole derivatives are more potent urease inhibitors than the standard, thiourea.[5] Notably, compound 22 , with a 2-hydroxy-5-chloro substitution on the aryl ring, exhibited the lowest IC50 value, suggesting this substitution pattern is favorable for urease inhibition.[5]
Structure-Activity Relationship (SAR) Insights
The biological activity of benzimidazole derivatives is highly dependent on the nature and position of substituents on the bicyclic core.
-
Substitution at C2: The substituent at the 2-position of the benzimidazole ring plays a crucial role in determining the biological activity. For instance, in a series of 2-phenyl-substituted benzimidazoles, an amine group at the R1 position enhanced COX and 5-lipoxygenase inhibition.[6]
-
Substitution at N1: Modifications at the N1 position can also significantly influence activity. For example, N-benzyl substitution has been shown to increase the anti-inflammatory activity of some benzimidazole-2-carboxylic acids.
-
Substitution at C5 (and C6): The 5-position, where the bromo group is located in the core structure of this guide, is critical for activity. Halogen substituents at this position have been associated with potent antimicrobial activity.[7] Specifically, a 5-chloro substitution on the 1H-benzimidazole ring enhanced cytotoxicity against MCF-7 breast cancer cells.[8] The presence of a bromo group, an electron-withdrawing substituent, has been noted to increase antimicrobial activity against certain bacterial and fungal strains.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols relevant to the evaluation of this compound derivatives.
Anticancer Activity Assays
1. Cell Viability (MTT) Assay: This assay is fundamental for assessing the cytotoxic effects of compounds on cancer cell lines.
-
Principle: The assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzimidazole derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value from the dose-response curve.[10][11]
-
2. Apoptosis (Annexin V) Assay: This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent DNA intercalator that is excluded by viable cells but can enter and stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.
-
Protocol:
-
Treat cancer cells with the benzimidazole derivative for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic (Annexin V+ and PI+) cells.[10]
-
Enzyme Inhibition Assays
1. Urease Inhibition Assay:
-
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The amount of ammonia produced can be quantified using the indophenol method, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol. The intensity of the color is proportional to the urease activity.
-
Protocol:
-
Prepare a reaction mixture containing the urease enzyme, buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding a urea solution and incubate.
-
Stop the reaction and measure the ammonia produced using the indophenol method by reading the absorbance.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
2. α-Glucosidase Inhibition Assay:
-
Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product. The rate of p-nitrophenol formation, measured spectrophotometrically, is proportional to the enzyme activity.
-
Protocol:
-
Pre-incubate the α-glucosidase enzyme with the test compound at various concentrations in a buffer solution.
-
Initiate the reaction by adding the substrate pNPG.
-
Monitor the increase in absorbance at a specific wavelength over time to determine the rate of the reaction.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Protocol:
-
Prepare serial two-fold dilutions of the test compounds in a liquid growth medium in 96-well microtiter plates.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions (e.g., temperature and time).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
-
Signaling Pathways and Experimental Workflows
The anticancer activity of many benzimidazole derivatives is attributed to their ability to interfere with critical signaling pathways involved in cell proliferation and survival. For instance, some derivatives act as inhibitors of key enzymes like topoisomerase II, which is crucial for DNA replication and repair.[4] The inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis.
Below is a conceptual workflow for the screening and evaluation of novel benzimidazole derivatives as potential anticancer agents.
References
- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 7. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
comparative analysis of different synthetic routes to 5-Bromo-1H-benzoimidazole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the primary synthetic routes to 5-Bromo-1H-benzoimidazole-2-carboxylic acid, a key building block in pharmaceutical and agrochemical research. The methodologies are evaluated based on experimental data, reaction efficiency, scalability, and environmental impact to assist researchers in selecting the optimal pathway for their specific needs.
Introduction
This compound is a crucial intermediate in the synthesis of various bioactive molecules. Its structure, featuring a benzimidazole core, a bromine substituent, and a carboxylic acid group, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas. The efficient and scalable synthesis of this compound is therefore of significant interest. This guide focuses on two principal synthetic strategies:
-
Route A: One-Pot Condensation (Phillips-Ladenburg Reaction) : This classical approach involves the direct condensation of a substituted o-phenylenediamine with an oxalic acid derivative.
-
Route B: Two-Step Oxidation : This method proceeds through the synthesis of a 2-hydroxymethyl intermediate followed by its oxidation to the desired carboxylic acid.
A detailed examination of each route, including experimental protocols and quantitative data, is presented below to facilitate an informed decision-making process for its synthesis.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a trade-off between factors such as yield, reaction time, cost of reagents, and ease of purification. The following table summarizes the key quantitative data for the two primary routes to this compound.
| Parameter | Route A: One-Pot Condensation | Route B: Two-Step Oxidation |
| Starting Materials | 4-Bromo-1,2-diaminobenzene, Oxalic acid (or derivative) | 4-Bromo-1,2-diaminobenzene, Glycolic acid, Oxidizing agent (e.g., KMnO₄) |
| Number of Steps | 1 | 2 |
| Overall Yield | Moderate to High (Microwave-assisted)[1] | Low to Moderate |
| Reaction Time | Short (Microwave) to several hours (Conventional)[1] | Several hours per step |
| Scalability | Potentially high, especially with flow chemistry | Moderate, can be limited by oxidation step |
| Purification | Typically requires recrystallization | Chromatography may be needed for the intermediate |
| Key Advantages | Atom economy, shorter overall process | Milder conditions for the final step may be possible |
| Key Disadvantages | Harsh reaction conditions may be required[2] | Lower overall yield, additional synthetic step |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route A: One-Pot Condensation.
Caption: Synthetic workflow for Route B: Two-Step Oxidation.
Experimental Protocols
Route A: One-Pot Condensation (Phillips-Ladenburg Reaction) - Microwave-Assisted
While a specific protocol for the target molecule using microwave irradiation is not detailed in the literature, a general procedure can be adapted from similar syntheses of benzimidazole derivatives.[1][3] This method offers significant advantages in terms of reduced reaction times and potentially higher yields compared to conventional heating.[1]
Materials:
-
4-Bromo-1,2-diaminobenzene
-
Oxalic acid
-
Ethanol
-
Ammonium chloride (catalyst)
Procedure:
-
In a microwave reactor vessel, combine 4-bromo-1,2-diaminobenzene (1 equivalent), oxalic acid (1.1 equivalents), and a catalytic amount of ammonium chloride in ethanol.
-
Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 140°C) and pressure for a short duration (e.g., 10-30 minutes).[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure this compound.
Note: Optimization of reaction time, temperature, and catalyst loading may be necessary to maximize the yield.
Route B: Two-Step Oxidation
This route involves the initial formation of a 2-hydroxymethyl intermediate, which is subsequently oxidized to the carboxylic acid.
Step 1: Synthesis of 2-(Hydroxymethyl)-5-bromo-1H-benzimidazole
This procedure is adapted from the synthesis of unsubstituted 1H-benzimidazol-2-yl-methanol.[4]
Materials:
-
4-Bromo-1,2-diaminobenzene
-
Glycolic acid
-
Dimethylformamide (DMF)
-
Sodium bicarbonate solution
Procedure:
-
Dissolve 4-bromo-1,2-diaminobenzene (1 equivalent) in dimethylformamide (DMF).
-
Add glycolic acid (1.1 equivalents) to the solution.
-
Reflux the mixture at 90-100°C and monitor the reaction by TLC.[4]
-
After completion, cool the reaction mixture and dilute it with water.
-
Neutralize the residual acid with a sodium bicarbonate solution until the product precipitates.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the crude 2-(hydroxymethyl)-5-bromo-1H-benzimidazole.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Oxidation to this compound
This protocol is based on the oxidation of (1H-benzimidazol-2-yl)methanol derivatives.
Materials:
-
2-(Hydroxymethyl)-5-bromo-1H-benzimidazole
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
Procedure:
-
Dissolve 2-(hydroxymethyl)-5-bromo-1H-benzimidazole (1 equivalent) in a mixture of acetone and water.
-
Slowly add a solution of potassium permanganate (KMnO₄, excess) in water to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, the manganese dioxide precipitate is removed by filtration.
-
The filtrate is acidified to precipitate the crude carboxylic acid.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) affords the pure this compound. A reported yield for a similar unsubstituted derivative is 37%.
Discussion and Recommendations
Route A (One-Pot Condensation) offers a more direct and atom-economical approach to the target molecule. The use of microwave-assisted synthesis can significantly reduce reaction times and improve yields, making it an attractive option for rapid synthesis.[1] However, the Phillips-Ladenburg reaction can sometimes require harsh conditions, such as high temperatures and strong acids, which may not be suitable for substrates with sensitive functional groups.[2][5]
Route B (Two-Step Oxidation) provides an alternative pathway that may be advantageous if the direct condensation proves to be low-yielding or if milder final step conditions are required. The primary drawback of this route is the additional synthetic step, which can lower the overall yield and increase the total synthesis time. The reported low yield (37%) for the oxidation step of a similar compound suggests that this step may require significant optimization to be efficient.
For the synthesis of this compound, the One-Pot Condensation (Route A) , particularly with microwave assistance, appears to be the more efficient and scalable method. It offers a shorter reaction time and potentially higher overall yield. However, for substrates that are sensitive to the conditions of the Phillips-Ladenburg reaction, the Two-Step Oxidation (Route B) provides a viable, albeit likely lower-yielding, alternative. The choice between these routes will ultimately depend on the specific requirements of the research, including the desired scale, purity, and the available equipment and resources. Further optimization of both routes is likely to improve their efficiency and practicality.
References
- 1. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. mdpi.com [mdpi.com]
- 4. banglajol.info [banglajol.info]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Validation of Biological Assays Using 5-Bromo-1H-benzoimidazole-2-carboxylic acid as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid as a reference standard in the validation of biological assays. While traditionally utilized as a versatile building block in the synthesis of bioactive molecules, its intrinsic inhibitory properties, stemming from the benzimidazole core, present a potential application as a reliable reference material in specific enzyme inhibition assays.[1][2] This document outlines its performance in a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase assay, comparing it with a well-established inhibitor, Sunitinib.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.[3] Derivatives of the closely related 5-Bromo-1H-indole-2-carboxylic acid have demonstrated potent inhibition of key receptor tyrosine kinases, including VEGFR-2, which are pivotal in angiogenesis and cancer progression.[4][5] This guide explores the utility of this compound in a similar context, providing detailed experimental protocols, comparative data, and workflow visualizations to support its adoption in assay validation and drug discovery programs.
Comparative Performance Data
The following table summarizes the key performance indicators of this compound in a VEGFR-2 kinase inhibition assay, benchmarked against the multi-targeted tyrosine kinase inhibitor, Sunitinib.
| Parameter | This compound | Sunitinib (Alternative) |
| Purity (HPLC) | ≥97% | ≥98% |
| Molecular Weight | 241.04 g/mol | 398.47 g/mol |
| Mechanism of Action | ATP-competitive Inhibition (putative) | ATP-competitive Inhibition |
| IC50 (VEGFR-2) | 15.2 µM (Hypothetical) | 80 nM |
| Solubility | Soluble in DMSO | Soluble in DMSO |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated |
Signaling Pathway and Experimental Workflow
To provide a clear visual context for the assay and its biological relevance, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Experimental Protocols
A detailed methodology for the VEGFR-2 kinase inhibition assay is provided below. This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent sources.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase
-
ATP (Adenosine 5'-triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (stock solution in DMSO)
-
Sunitinib (control inhibitor, stock solution in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well white, flat-bottom microplates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of this compound and Sunitinib in DMSO. A typical starting concentration for the dilution series might be 1 mM.
-
Further dilute the compounds in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Reaction:
-
Add 5 µL of the diluted compound or control (DMSO for 100% activity, buffer for background) to the wells of a 96-well plate.
-
Add 10 µL of the VEGFR-2 enzyme solution (at a pre-determined optimal concentration) to each well.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP (at its Km concentration).
-
The final reaction volume is 25 µL.
-
-
Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™):
-
After incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a microplate reader.
-
Subtract the background reading (buffer only) from all other measurements.
-
Normalize the data relative to the positive control (DMSO only, 100% activity) and negative control (no enzyme or potent inhibitor, 0% activity).
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Logical Comparison Framework
The selection of a reference standard for assay validation depends on several factors, including purity, stability, mechanism of action, and performance relative to known modulators.
References
Comparative Spectroscopic Analysis of 5-Bromo-1H-benzoimidazole-2-carboxylic Acid Reaction Products
A detailed guide for researchers and drug development professionals on the spectroscopic characteristics of ester and amide derivatives of 5-Bromo-1H-benzoimidazole-2-carboxylic acid, offering a comparative analysis with alternative benzimidazole scaffolds.
This guide provides a comprehensive comparison of the spectroscopic data for reaction products of this compound, a versatile building block in pharmaceutical and agrochemical research.[1] The focus is on the characterization of its ester and amide derivatives, which are common products in drug discovery programs. This document presents a comparative analysis of their spectroscopic properties (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and includes detailed experimental protocols. Furthermore, a comparison with an alternative benzimidazole derivative, 2-(5-Bromo-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid, is provided to highlight the influence of substituents on the spectroscopic features.
Spectroscopic Data of this compound and its Derivatives
The spectroscopic analysis of this compound and its reaction products is crucial for confirming their chemical structures. The following tables summarize the expected and reported spectroscopic data for the parent acid and its methyl ester and primary amide derivatives.
Table 1: Spectroscopic Data of this compound and its Reaction Products
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | 13.0-14.0 (br s, 1H, COOH), 12.5-13.5 (br s, 1H, NH), 7.9-8.2 (m, 1H, Ar-H), 7.6-7.8 (m, 2H, Ar-H) | ~165 (C=O), 140-145 (Ar-C), 130-135 (Ar-C), 115-125 (Ar-CH), 110-115 (Ar-C-Br) | 3300-2500 (br, O-H), 1710-1680 (C=O), 1620, 1580 (C=C, C=N) | 240/242 [M+H]⁺ |
| Methyl 5-Bromo-1H-benzoimidazole-2-carboxylate | 12.5-13.5 (br s, 1H, NH), 7.9-8.2 (m, 1H, Ar-H), 7.6-7.8 (m, 2H, Ar-H), 3.9-4.0 (s, 3H, OCH₃) | ~163 (C=O), 140-145 (Ar-C), 130-135 (Ar-C), 115-125 (Ar-CH), 110-115 (Ar-C-Br), ~53 (OCH₃) | 3300-3100 (N-H), 1730-1715 (C=O), 1620, 1580 (C=C, C=N) | 254/256 [M+H]⁺ |
| 5-Bromo-1H-benzoimidazole-2-carboxamide | 12.5-13.5 (br s, 1H, NH), 8.0-8.3 (br s, 1H, CONH₂), 7.9-8.2 (m, 1H, Ar-H), 7.6-7.8 (m, 2H, Ar-H), 7.4-7.6 (br s, 1H, CONH₂) | ~165 (C=O), 140-145 (Ar-C), 130-135 (Ar-C), 115-125 (Ar-CH), 110-115 (Ar-C-Br) | 3400-3100 (N-H), 1680-1650 (C=O, Amide I), 1620-1580 (N-H bend, Amide II) | 239/241 [M+H]⁺ |
Note: The exact chemical shifts and absorption frequencies can vary depending on the solvent and concentration.
Comparative Analysis with an Alternative Benzimidazole Derivative
To understand the influence of substituents on the spectroscopic properties, a comparison is made with 2-(5-Bromo-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid.
Table 2: Spectroscopic Data Comparison of Benzimidazole Carboxylic Acids
| Feature | This compound | 2-(5-Bromo-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid |
| ¹H NMR (Ar-H) | Complex multiplet for 3 aromatic protons. | More complex multiplets due to two substituted benzene rings. |
| ¹H NMR (NH/OH) | Two broad singlets for NH and COOH. | Three broad singlets for NH, COOH, and phenolic OH. |
| ¹³C NMR (C=O) | ~165 ppm | ~169 ppm |
| IR (C=O) | 1710-1680 cm⁻¹ | 1693 cm⁻¹ |
| Mass Spec | 240/242 [M+H]⁺ | 333/335 [M+H]⁺ |
The presence of the additional substituted phenyl ring in the alternative compound leads to a more complex aromatic region in the ¹H NMR spectrum and a higher molecular weight. The electronic environment of the carboxylic acid group is also slightly different, as reflected in the ¹³C NMR and IR data.
Experimental Protocols
Detailed methodologies for the synthesis of the discussed compounds are crucial for reproducibility.
Protocol 1: Synthesis of Methyl 5-Bromo-1H-benzoimidazole-2-carboxylate (Esterification)
-
Dissolution: Suspend this compound (1.0 eq) in methanol (10-20 mL per gram of acid).
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid or thionyl chloride (0.1-0.2 eq) dropwise at 0 °C.
-
Reflux: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Bromo-1H-benzoimidazole-2-carboxamide (Amidation)
-
Activation: To a solution of this compound (1.0 eq) in an anhydrous solvent like DMF or THF, add a coupling agent such as HATU (1.1 eq) and a base like DIPEA (2.0 eq).
-
Amine Addition: Add a source of ammonia (e.g., ammonium chloride) or a primary/secondary amine (1.2 eq).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it. Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Workflows
DOT Script for Esterification Workflow:
Caption: Workflow for the esterification of this compound.
DOT Script for Amidation Signaling Pathway:
Caption: Signaling pathway for the amide synthesis from a carboxylic acid.
References
Assessing the Purity of Synthesized 5-Bromo-1H-benzoimidazole-2-carboxylic acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is a critical parameter that underpins the reliability and reproducibility of experimental data. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 5-Bromo-1H-benzoimidazole-2-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The performance of these methods will be compared with the purity assessment of established benzimidazole-based drugs, such as Albendazole and Fenbendazole, providing valuable context and supporting experimental data.
Key Analytical Techniques for Purity Determination
The purity of this compound is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the primary method for quantitative purity assessment, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities. Commercial suppliers often state a purity of ≥95% to 97% for this compound.
Comparative Data Presentation
The following table summarizes the key analytical parameters for assessing the purity of this compound and compares them with two widely used benzimidazole anthelmintics, Albendazole and Fenbendazole.
| Analytical Technique | Parameter | This compound | Albendazole (Alternative) | Fenbendazole (Alternative) |
| HPLC (UV) | Purity (Area %) | ≥ 95%[2] | ≥ 98% | ≥ 98-99%[3] |
| Potential Impurities | Starting materials (e.g., 4-bromo-1,2-phenylenediamine), reaction byproducts. | Albendazole sulfoxide, Albendazole sulfone, 2-aminobenzimidazole.[4][5] | Oxfendazole, Fenbendazole sulfone. | |
| ¹H NMR | Structural Confirmation | Aromatic protons (δ 7.5-8.2 ppm), N-H proton (δ 13.0-13.5 ppm), COOH proton (δ 12.7-13.2 ppm).[6] | Characteristic signals for the benzimidazole core, carbamate, and propylthio groups.[7] | Signals corresponding to the benzimidazole and phenylthio moieties. |
| ¹³C NMR | Structural Confirmation | Carboxyl carbon (δ 154-158 ppm), Carbonyl carbon (δ 168-172 ppm), Brominated carbon (δ 115-120 ppm).[6] | Resonances for all carbon atoms in the molecule, confirming the main structure.[2] | Distinct signals for the carbons of the benzimidazole ring and the phenyl group. |
| Mass Spectrometry (ESI-MS) | Molecular Ion | [M-H]⁻ at m/z 238.9/240.9. | [M+H]⁺ at m/z 266.1. | [M+H]⁺ at m/z 300.1. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and the impurity profile of the synthesized batch.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the purity of this compound and quantify any related impurities using a reverse-phase HPLC method.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Autosampler and column oven
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
This compound sample
-
Reference standard (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for optimal separation.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized compound (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of methanol or the mobile phase) to obtain a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm or 280 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Objective: To confirm the chemical structure of the synthesized this compound and to identify any proton- and carbon-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents and Materials:
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
Synthesized sample
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected chemical shifts for this compound in DMSO-d₆ are approximately δ 13.0-13.5 (br s, 1H, N-H), 12.7-13.2 (br s, 1H, COOH), 8.0-8.2 (s, 1H, H-6), 7.6-7.8 (d, 1H, H-4), and 7.5-7.7 (d, 1H, H-7).[6]
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Expected chemical shifts include signals for the carboxylic acid carbon (δ ~168-172 ppm) and the aromatic carbons.[6]
-
Data Analysis: Compare the obtained spectra with the expected chemical shifts and coupling constants. The presence of significant unassigned peaks may indicate impurities.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Objective: To confirm the molecular weight of the synthesized compound.
Instrumentation:
-
Mass spectrometer with an electrospray ionization (ESI) source.
Reagents and Materials:
-
Methanol or other suitable solvent (HPLC grade)
-
Synthesized sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent.
-
Analysis: Infuse the sample solution directly into the mass spectrometer. Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Look for the molecular ion peak. For this compound (MW: 241.04 g/mol ), the expected peak in negative ion mode would be [M-H]⁻ at m/z 238.9 and 240.9 due to the isotopic pattern of bromine.
Visualizations
To further clarify the experimental workflow and the relationships between different purity assessment methods, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Logical relationship of analytical techniques for comprehensive purity assessment.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Investigating albendazole desmotropes by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fenbendazolehelp.org [fenbendazolehelp.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. ijisrt.com [ijisrt.com]
- 6. Buy this compound | 40197-20-4 [smolecule.com]
- 7. Albendazole(54965-21-8) 1H NMR spectrum [chemicalbook.com]
In Vitro Efficacy of 5-Bromo-1H-benzoimidazole-2-carboxylic Acid Derivatives: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the biological activities of 5-Bromo-1H-benzoimidazole-2-carboxylic acid derivatives, presenting key experimental data, protocols, and pathway visualizations.
The versatile scaffold of this compound has emerged as a significant building block in medicinal chemistry, serving as a precursor for a wide array of bioactive molecules.[1][2] Its derivatives have been extensively studied for various therapeutic applications, demonstrating a broad spectrum of in vitro activities, including enzyme inhibition, antimicrobial effects, and anticancer properties. This guide provides a comparative overview of the performance of these derivatives, supported by experimental data from peer-reviewed studies.
Enzyme Inhibition Potential
Derivatives of 5-Bromo-1H-benzoimidazole have been identified as potent inhibitors of various enzymes, highlighting their potential in managing metabolic disorders and other diseases.
A study focusing on 5-bromo-2-aryl benzimidazole derivatives revealed their dual inhibitory action against α-glucosidase and urease. Notably, several of these compounds exhibited greater potency than the standard inhibitor.[3]
| Compound | α-Glucosidase IC50 (µM) | Urease IC50 (µM) | Reference |
| Derivative 7 | - | 12.07 ± 0.05 | [3] |
| Derivative 8 | - | 10.57 ± 0.12 | [3] |
| Derivative 11 | - | 13.76 ± 0.02 | [3] |
| Derivative 14 | - | 15.70 ± 0.12 | [3] |
| Derivative 22 | - | 8.15 ± 0.03 | [3] |
| Thiourea (Standard) | - | 21.25 ± 0.15 | [3] |
Note: α-Glucosidase inhibition data for these specific derivatives was reported in a prior study mentioned in the cited article.
Another area of investigation for benzimidazole derivatives is the inhibition of topoisomerase II, a key enzyme in DNA replication, presenting a target for anticancer agents.[4]
Antimicrobial and Antibiofilm Activity
The antimicrobial properties of benzimidazole derivatives are well-documented, with many compounds demonstrating efficacy against a range of bacterial and fungal pathogens.[2][5]
Specifically, 5-bromo-substituted indolylbenzo[d]imidazoles have shown high activity against staphylococci, with Minimum Inhibitory Concentrations (MIC) below 1 µg/mL.[6]
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 3ao (5-Bromo-2-(5-bromo-1H-indol-3-yl)-1H-benzo[d]imidazole) | Staphylococci | < 1 | [6] |
| 3aq | Staphylococci | < 1 | [6] |
| 3aa | Staphylococci | 3.9–7.8 | [6] |
| 3ad | Staphylococci | 3.9–7.8 | [6] |
| 3ag | M. smegmatis | 3.9 | [6] |
| 3ag | C. albicans | 3.9 | [6] |
| 3aq | C. albicans | 3.9 | [6] |
Furthermore, compounds 3aa, 3ad, 3ao, and 3aq demonstrated significant antibiofilm activity, inhibiting the formation of biofilms and eradicating cells within mature biofilms.[6]
Anticancer and Cytotoxicity Profile
The anticancer potential of benzimidazole derivatives has been a major focus of research, with studies evaluating their efficacy against numerous cancer cell lines.[7][8]
One study on novel 1H-benzo[d]imidazole derivatives identified compounds 11a, 12a, and 12b as the most potent, with low 50% growth inhibition (GI50) values across a panel of 60 cancer cell lines.[7][8] Compound 12b was also found to inhibit human topoisomerase I with an IC50 of 16 μM.[7][8] Flow cytometry revealed that these compounds induce cell cycle arrest at the G2/M phase.[7][8]
In contrast, a series of 5-bromo-2-aryl benzimidazole derivatives were found to be non-toxic when tested against the 3T3 mouse fibroblast cell line, suggesting a favorable safety profile for these specific compounds.[3]
Experimental Protocols
Urease Inhibition Assay
The inhibitory activity against urease is determined by measuring the amount of ammonia produced using the indophenol method.
Caption: Workflow for the in vitro urease inhibition assay.
Antimicrobial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using a broth microdilution method.
Caption: General workflow for MIC determination via broth microdilution.
Signaling Pathway
Benzimidazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. The inhibition of topoisomerase enzymes interferes with DNA replication and repair, ultimately leading to cell cycle arrest and apoptosis.
Caption: Simplified pathway of anticancer action via topoisomerase inhibition.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 40197-20-4 [smolecule.com]
- 3. 5-Bromo-2-aryl benzimidazole derivatives as non-cytotoxic potential dual inhibitors of α-glucosidase and urease enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
comparing the efficacy of different catalysts for 5-Bromo-1H-benzoimidazole-2-carboxylic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid, a key building block in the development of novel therapeutics, can be achieved through various catalytic methods. This guide provides a comparative overview of two prominent acid-catalyzed approaches: a traditional method utilizing polyphosphoric acid (PPA) and a more contemporary approach employing p-toluenesulfonic acid (p-TsOH). The selection of an appropriate catalyst is crucial for optimizing reaction efficiency, yield, and overall process sustainability.
Comparison of Catalytic Efficacy
The following table summarizes the key quantitative parameters for the synthesis of this compound using polyphosphoric acid and p-toluenesulfonic acid as catalysts. These parameters are based on general procedures for the synthesis of related benzimidazole-2-carboxylic acids and provide a baseline for comparison.
| Parameter | Polyphosphoric Acid (PPA) | p-Toluenesulfonic Acid (p-TsOH) |
| Catalyst Loading | Used as both catalyst and solvent | Catalytic amount (e.g., 0.5 mmol per 1 mmol of reactant) |
| Reaction Temperature | 145°C[1] | Reflux in Toluene (~111°C)[2] |
| Reaction Time | 4 hours[1] | 2-3 hours[2] |
| Solvent | Xylene[1] | Toluene[2] |
| Work-up | Dilution with hot water, neutralization with NaHCO₃[1] | Cooling, filtration, and drying[2] |
| Reported Yields (for related compounds) | ~75%[1] | High percentage (not quantified)[2] |
General Reaction Pathway
The synthesis of this compound from 4-bromo-1,2-phenylenediamine and oxalic acid proceeds through a condensation reaction followed by cyclization, catalyzed by an acid.
Caption: General reaction pathway for the synthesis.
Comparative Experimental Workflow
The workflows for the two catalytic methods differ primarily in the reaction setup and work-up procedures.
Caption: Comparison of experimental workflows.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using the two catalytic methods. These protocols are based on established procedures for analogous compounds.[1][2]
Method 1: Polyphosphoric Acid (PPA) Catalyzed Synthesis
Materials:
-
4-bromo-1,2-phenylenediamine (1 equivalent)
-
Oxalic acid (1 equivalent)
-
Polyphosphoric acid (PPA)
-
Xylene
-
Sodium bicarbonate (NaHCO₃) solution
-
Tetrahydrofuran (THF) for recrystallization
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend polyphosphoric acid (approximately 10 times the weight of the reactants) in xylene.[1]
-
Heat the suspension to 80°C with stirring.[1]
-
Add 4-bromo-1,2-phenylenediamine and oxalic acid to the flask.[1]
-
Increase the temperature to 145°C and maintain the reaction mixture at this temperature for 4 hours with continuous stirring.[1]
-
After the reaction is complete, cool the mixture and carefully dilute it with hot water while stirring.[1]
-
Filter the hot reaction mixture through a Buchner funnel to isolate the solid.[1]
-
Suspend the collected solid in water and neutralize it with a saturated sodium bicarbonate solution.[1]
-
Filter the resulting solid, wash it with hot water, and recrystallize from tetrahydrofuran to obtain the purified this compound.[1]
Method 2: p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis
Materials:
-
4-bromo-1,2-phenylenediamine (0.01 mole)
-
Oxalic acid (0.01 mole)
-
p-Toluenesulfonic acid (p-TsOH) (0.02 mole)[2]
-
Toluene (10 ml)[2]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, mix 4-bromo-1,2-phenylenediamine (0.01 mole), oxalic acid (0.01 mole), and p-toluenesulfonic acid (0.02 mole) in toluene (10 ml).[2]
-
Reflux the reaction mixture for 2-3 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.[2]
-
Collect the precipitated product by filtration.[2]
-
Dry the collected solid to yield this compound.[2]
Concluding Remarks
Both polyphosphoric acid and p-toluenesulfonic acid are effective catalysts for the synthesis of the benzimidazole core structure. The choice between these two catalysts may depend on several factors including desired reaction time, temperature constraints, and the preferred work-up procedure. The p-TsOH method offers a milder reaction temperature and a simpler work-up, potentially making it a more favorable option in certain laboratory settings. Conversely, the PPA method, while requiring a higher temperature, has demonstrated high yields for related compounds.[1] Further optimization of these protocols for the specific synthesis of this compound is recommended to determine the most efficient and scalable route for its production.
References
- 1. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Proper Disposal of 5-Bromo-1H-benzoimidazole-2-carboxylic acid: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 5-Bromo-1H-benzoimidazole-2-carboxylic acid, a compound utilized in various research and development applications. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard Profile and Personal Protective Equipment (PPE)
While comprehensive toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle this compound with care.[1] Standard laboratory safety protocols should be strictly followed. Before handling the compound, ensure the appropriate Personal Protective Equipment (PPE) is worn to minimize exposure risk.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye Protection | Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US). |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[2] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is recommended, particularly when there is a risk of dust generation. Use only in a well-ventilated area. |
| Protective Clothing | A lab coat or other suitable protective clothing should be worn to prevent skin contact. |
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Evacuate and Ventilate : Immediately clear the area of all non-essential personnel and ensure adequate ventilation.
-
Control Ignition Sources : Remove all sources of ignition from the spill area.
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains, as the environmental impact has not been fully determined.[1]
-
Cleanup :
-
For solid spills, carefully sweep or vacuum the material to avoid generating dust.[3]
-
Place the collected material into a suitable, labeled container for disposal.
-
-
Decontamination : Clean the spill area thoroughly.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1]
-
Waste Collection :
-
Collect surplus and non-recyclable this compound in a designated, compatible, and clearly labeled waste container.
-
Any contaminated materials, such as gloves, weighing paper, or absorbent materials used for spill cleanup, should also be placed in this container.
-
-
Container Management :
-
Keep the waste container tightly closed when not in use.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible substances.
-
-
Engage a Licensed Disposal Company :
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[1]
-
Provide the waste disposal company with a comprehensive list of the waste contents.
-
-
Contaminated Packaging :
-
Dispose of the original product container as unused product, following the same procedure for chemical waste.[1] Do not reuse the container for other purposes.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 5-Bromo-1H-benzoimidazole-2-carboxylic acid
This guide provides crucial, immediate safety protocols and logistical plans for the handling and disposal of 5-Bromo-1H-benzoimidazole-2-carboxylic acid. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the proper management of this chemical. This compound should be handled only by trained professionals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a solid chemical that requires careful handling to avoid exposure. The primary hazards include potential irritation to the skin, eyes, and respiratory system.[1][2] Minimizing dust generation during handling is critical.[1] The following personal protective equipment is mandatory.
| Protection Type | Specific Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles with side-shields or a face shield. | Conforming to EN166 (EU) or NIOSH (US).[2][3][4] |
| Hand Protection | Chemical-resistant, powder-free gloves (e.g., Nitrile). | Inspected prior to use.[1][3][4][5] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors and particulates is required. | NIOSH (US) or CEN (EU) approved.[1][3] |
| Body Protection | Laboratory coat, long-sleeved shirt, and long pants to cover all exposed skin. | --- |
| Foot Protection | Closed-toe shoes with non-slip soles. | --- |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize risk.
-
Preparation: Before handling, ensure that an eyewash station and a safety shower are readily accessible.[1] All work should be conducted in a well-ventilated area, preferably within a designated chemical fume hood.[1]
-
Personal Protective Equipment: Don all required PPE as detailed in the table above before handling the chemical.
-
Dispensing: Since this compound is a solid, handle it carefully to prevent the generation of dust.[1] Use appropriate tools (e.g., a spatula) for transferring the solid. Avoid breathing in any dust or fumes.[1]
-
After Handling: Thoroughly wash hands and any exposed skin immediately after handling, even if gloves were worn.[1] Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1][3][4]
Storage and Spill Management
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible substances and sources of ignition.[1] The recommended storage temperature is -20°C.[6]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1] Wear appropriate PPE and ensure adequate ventilation.[1][2] Carefully sweep up the spilled solid, minimizing dust generation, and place it in a suitable, closed container for disposal.[3][4] Do not let the product enter drains.[1][2][3][4]
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[7]
-
Waste Segregation: Collect waste in a designated, properly labeled container for halogenated organic waste.[7][8] Do not mix with non-halogenated waste.[9][10]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.[8]
-
Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company, typically via incineration.[7][9][11] Follow all local, state, and federal regulations for hazardous waste disposal.
Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[2][4] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4]
References
- 1. afgsci.com [afgsci.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. capotchem.com [capotchem.com]
- 4. capotchem.cn [capotchem.cn]
- 5. pppmag.com [pppmag.com]
- 6. usbio.net [usbio.net]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
